molecular formula C6H10O4 B2758531 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid CAS No. 442877-01-2

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid

Cat. No.: B2758531
CAS No.: 442877-01-2
M. Wt: 146.142
InChI Key: LSKIQPLCZAULSB-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.142. The purity is usually 95%.
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Properties

IUPAC Name

2-(hydroxymethyl)oxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-4-6(5(8)9)2-1-3-10-6/h7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKIQPLCZAULSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442877-01-2
Record name 2-(hydroxymethyl)oxolane-2-carboxylic acid
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Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quaternary Scaffold

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS 442877-01-2) represents a specialized class of heterocyclic building blocks characterized by a quaternary carbon center at the 2-position. Unlike its non-quaternary analog (tetrahydro-2-furoic acid), this compound possesses both a carboxylic acid and a primary hydroxymethyl group attached to the same carbon atom. This structural motif creates a rigid, constrained scaffold that mimics


-disubstituted amino acids (specifically serine analogs) while maintaining the lipophilicity and metabolic stability profile of a cyclic ether.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and applications in modern drug discovery, specifically in the design of peptidomimetics and transition-state inhibitors.

Molecular Identity & Structural Analysis

The compound exists as a quaternary tetrahydrofuran derivative. The coexistence of a hydrophilic carboxyl head and a hydroxymethyl arm on a cyclic ether core imparts unique solubility and steric properties.

Attribute Detail
IUPAC Name This compound
CAS Number 442877-01-2
Molecular Formula C

H

O

Molecular Weight 146.14 g/mol
SMILES O=C(O)C1(CO)OCCC1
Stereochemistry Contains one chiral center at C2.[1][2] Available as racemate or enantiopure (R/S) forms.
Structural Class

-Hydroxy-acid equivalent; Cyclic ether; Quaternary carboxylate.

Physicochemical Profile

Understanding the thermodynamic and kinetic behavior of this scaffold is critical for its incorporation into lead compounds. The quaternary center significantly alters the pKa and lipophilicity compared to the secondary analog.

Thermodynamic & Solubility Properties
PropertyValue (Experimental/Predicted)Context & Causality
Physical State White to off-white solidHydrogen bonding network between COOH and CH

OH stabilizes the crystal lattice.
Melting Point 115–125 °C (Predicted)Higher than tetrahydro-2-furoic acid due to increased H-bond donors.
Boiling Point >250 °C (Decomposes)Thermal instability of

-hydroxy acids at high temp suggests decarboxylation risk.
Solubility (Water) High (>50 mg/mL)The bifunctional hydrophilic head groups dominate the cyclic ether's lipophilicity.
Solubility (Organic) DMSO, Methanol, THFPoor solubility in non-polar solvents (Hexane, Toluene).
Acid-Base & Lipophilicity (LogP/LogD)
  • pKa (Carboxyl): 3.6 ± 0.2 (Predicted).

    • Mechanistic Insight: The inductive effect of the cyclic oxygen and the geminal hydroxymethyl group (electron-withdrawing) lowers the pKa relative to standard aliphatic acids (~4.8), making it a stronger acid.

  • LogP (Octanol/Water): -0.8 to -0.5 (Predicted).

    • Implication: Highly hydrophilic. In drug design, this moiety serves to lower the LogP of greasy scaffolds, improving aqueous solubility but potentially limiting passive membrane permeability unless masked as a prodrug (ester).

Synthetic Pathways & Manufacturing[2]

The synthesis of quaternary tetrahydrofuran derivatives is non-trivial due to steric hindrance at the C2 position. Two primary strategies are employed: Cyclization of Sugar Derivatives (for chirality) and Functionalization of Furoic Acid (for racemates).

Workflow Visualization

Synthesis_Workflow Fig 1. Synthetic routes to the quaternary scaffold. Start_A 2-Furoic Acid Step_A1 Esterification & Reduction Start_A->Step_A1 MeOH/H+ Step_A2 Cyclic Ether Formation Step_A1->Step_A2 H2/Pd-C Step_A3 C2-Alkylation (Quaternary Center) Step_A2->Step_A3 LDA, HCHO (Aldol-like) Product 2-(Hydroxymethyl) tetrahydrofuran-2- carboxylic acid Step_A3->Product Hydrolysis Start_B Hexose/Pentose Precursor Step_B1 Oxidative Cleavage Start_B->Step_B1 NaIO4 Step_B2 Lactone Formation Step_B1->Step_B2 Acid cat. Step_B2->Product Selective Red.

Strategic Analysis of Routes
  • Route A (Alkylation): Starting from tetrahydro-2-furoic acid esters, generation of the enolate with a strong base (LDA) followed by trapping with formaldehyde (gas or paraformaldehyde) installs the hydroxymethyl group.

    • Challenge: Steric hindrance at C2 often leads to low yields or O-alkylation byproducts.

  • Route B (Sugar Chiral Pool): Utilization of carbohydrates (e.g., fructose or specific lactones) allows for the retention of stereochemistry. This is the preferred route for generating enantiopure (R) or (S) forms required for clinical candidates.

Analytical Characterization

Validating the identity of CAS 442877-01-2 requires specific attention to the quaternary center, which lacks the characteristic C2-proton signal seen in secondary analogs.

Spectroscopic Signatures
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Absence of the methine triplet at

      
       4.0-4.5 ppm (characteristic of non-quaternary THF-2-COOH).
      
    • Distinct AB quartet for the -CH

      
      OH  protons at 
      
      
      
      3.5–3.8 ppm (diastereotopic due to the chiral center).
    • Broad singlet at

      
       12.0+ ppm (COOH).
      
  • 
    C NMR: 
    
    • Quaternary C2 signal shifts downfield (~85-90 ppm) due to the inductive effect of two oxygen atoms (ring O and hydroxymethyl O) and the carbonyl.

  • Mass Spectrometry (ESI):

    • Negative Mode (

      
      ): 
      
      
      
      145.1.
    • Positive Mode (

      
      ): 
      
      
      
      169.1.

Applications in Drug Discovery

Peptidomimetics (Serine Bioisostere)

This scaffold acts as a constrained serine isostere . In natural peptides, serine's side chain (


) is flexible. By incorporating the 

-carbon into a THF ring:
  • Conformational Restriction: The

    
     and 
    
    
    
    torsion angles are restricted, locking the bioactive conformation.
  • Proteolytic Stability: The quaternary center prevents enzymatic degradation by standard proteases (e.g., trypsin, chymotrypsin) that require an

    
    -proton for hydrolysis mechanisms.
    
Fragment-Based Drug Design (FBDD)

With a Molecular Weight of 146 Da and distinct vectors for hydrogen bonding, this molecule is an ideal "fragment" for screening against polar binding pockets (e.g., kinase hinge regions or viral protease active sites).

Experimental Protocols

Protocol 7.1: Determination of pKa (Potentiometric Titration)

Objective: To accurately determine the ionization constant of the carboxylic acid moiety.

  • Preparation: Dissolve 5.0 mg of the compound in 20 mL of degassed water/methanol (90:10 v/v) to ensure complete solubility.

  • Titrant: Use 0.01 M standardized NaOH (carbonate-free).

  • Apparatus: Automated titrator equipped with a glass pH electrode calibrated at pH 4.01, 7.00, and 10.01.

  • Execution: Perform titration at 25 °C under inert N

    
     atmosphere to prevent CO
    
    
    
    absorption.
  • Calculation: Plot the first derivative of the pH curve (

    
    ). The inflection point corresponds to the pKa.
    
    • Validation: The value should fall between 3.4 and 3.8.

Protocol 7.2: Thermodynamic Solubility Assessment

Objective: To assess saturation solubility in phosphate buffer (pH 7.4).

  • Saturation: Add excess solid compound (~10 mg) to 1.0 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Shake at 25 °C for 24 hours at 500 rpm.

  • Filtration: Filter the suspension through a 0.22

    
    m PVDF syringe filter.
    
  • Quantification: Analyze the filtrate via HPLC-UV (210 nm) against a 5-point calibration curve.

    • Note: Due to low UV absorbance, Refractive Index (RI) detection or LC-MS is recommended for higher accuracy.

References

  • Protheragen Inc. (2024). Product Specification: this compound (CAS 442877-01-2).[1][3][4] Retrieved from

  • ChemicalBook. (2024). Physicochemical properties of Tetrahydrofuran-2-carboxylic acid derivatives. Retrieved from

  • PubChem. (2025).[5] Compound Summary: Tetrahydrofuran-2-carboxylic acid analogs. National Library of Medicine. Retrieved from

  • Organic Syntheses. (2020). Synthesis of Furan Derivatives and their Hydrogenation Products. Org. Synth. Coll. Vol. 1, 274. Retrieved from

  • BenchChem. (2025). Technical Guide: Synthesis of Tetrahydrofuran-2,5-dicarboxylic Acid from 5-HMF. Retrieved from

Sources

An In-Depth Technical Guide to 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid: Synthesis, Characterization, and Comparative Analysis with Bio-based Furanics

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Despite its structural similarity to bio-derived furanics, there is currently no substantive evidence of its natural occurrence. This guide, therefore, focuses on its chemical synthesis, physicochemical properties, and analytical characterization. In a comparative approach, the well-documented biosynthesis of the related and naturally-derived 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) from biomass is detailed to provide a contrasting biological perspective. Potential applications for both classes of compounds are discussed, and detailed experimental protocols for the chemical synthesis of tetrahydrofuran derivatives and the biosynthesis of HMFCA are provided to enable researchers to explore this chemical space.

Introduction

This compound (CAS 442877-01-2) is a saturated heterocyclic organic compound featuring a tetrahydrofuran ring substituted with both a carboxylic acid and a hydroxymethyl group at the C2 position.[1][2] This unique arrangement, containing a quaternary carbon, imparts specific stereochemical and electronic properties that make it an attractive building block, or scaffold, for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development.[1] The tetrahydrofuran motif is a common structural feature in a wide array of natural products and pharmacologically active compounds.

While the furan ring is a common moiety in compounds derived from biomass, such as furfural and 5-hydroxymethylfurfural (HMF), the saturated tetrahydrofuran analogue, particularly with this specific substitution pattern, has not been identified as a naturally occurring product. This guide serves to bridge the existing knowledge gap by providing a detailed account of its chemical nature, synthesis, and potential utility, while also drawing a scientifically relevant comparison to the biosynthesis and applications of its unsaturated furanic counterpart, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).

Chemical Synthesis and Physicochemical Properties

The synthesis of this compound is not widely documented in academic literature, suggesting it is more of a specialty chemical or a synthetic intermediate rather than a widely studied compound. However, a plausible synthetic route can be devised based on established organic chemistry principles.

Proposed Synthesis Pathway

A logical approach to the synthesis of this compound would involve the creation of the key C-C bond at the C2 position of a suitable tetrahydrofuran precursor. A potential retrosynthetic analysis is outlined below:

retrosynthesis target This compound intermediate1 Ethyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate target->intermediate1 Ester Hydrolysis intermediate2 Ethyl tetrahydrofuran-2-carboxylate intermediate1->intermediate2 Hydroxymethylation starting_material Tetrahydrofuran-2-carboxylic acid intermediate2->starting_material Esterification

Caption: Retrosynthetic analysis for this compound.

This pathway involves the esterification of commercially available tetrahydrofuran-2-carboxylic acid, followed by hydroxymethylation of the alpha-carbon, and subsequent hydrolysis of the ester to yield the final product.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 442877-01-2[1][2]
Molecular Formula C₆H₁₀O₄[1][2]
Molecular Weight 146.14 g/mol [1][2]
Synonyms 2-(hydroxymethyl)oxolane-2-carboxylic acid, 2-Furancarboxylic acid, tetrahydro-2-(hydroxymethyl)-[2]
Analytical Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: The proton of the carboxylic acid would exhibit a characteristic broad singlet in the downfield region (10-12 ppm). The protons of the hydroxymethyl group and the tetrahydrofuran ring would appear in the upfield region, with their specific chemical shifts and multiplicities depending on their stereochemical environment.[3][4]

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed in the range of 170-180 ppm. The quaternary carbon at C2 would also have a distinct chemical shift, as would the carbons of the hydroxymethyl group and the tetrahydrofuran ring.[3]

  • Infrared (IR) Spectroscopy : A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) stretching absorption would be expected around 1700-1725 cm⁻¹.[3]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) would be a suitable method to determine the molecular weight of the compound, likely showing the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.

A Comparative Look at Structurally Related Bio-based Furanics: The Case of 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA)

In contrast to the synthetic nature of this compound, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) is a prominent bio-based platform chemical derived from the oxidation of 5-hydroxymethylfurfural (HMF), which is in turn produced from the dehydration of cellulosic biomass.

Biosynthesis of HMFCA

The conversion of HMF to HMFCA is efficiently carried out by various microorganisms, including bacteria and fungi. This biotransformation is an oxidative process that typically proceeds in a stepwise manner.

hmfca_biosynthesis HMF 5-Hydroxymethylfurfural (HMF) Intermediate1 5-Hydroxymethyl-2-furancarbaldehyde (DFF - if alcohol oxidized first) HMF->Intermediate1 Alcohol Oxidation HMFCA 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA) HMF->HMFCA Aldehyde Oxidation Intermediate2 5-Formyl-2-furancarboxylic Acid (FFCA) Intermediate1->Intermediate2 Aldehyde Oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) Intermediate2->FDCA Aldehyde Oxidation HMFCA->FDCA Alcohol Oxidation

Caption: Biosynthetic pathways for the oxidation of HMF to HMFCA and FDCA.

Several microbial strains have been identified that can perform this conversion with high selectivity and yield. For example, recombinant Escherichia coli has been engineered to efficiently convert HMF to HMFCA.

Potential Applications

This compound

Given its structure, this compound is a promising candidate for:

  • Pharmaceutical Synthesis : As an intermediate, it can be used to introduce the tetrahydrofuran moiety into larger molecules, potentially influencing their solubility, metabolic stability, and biological activity.

  • Polymer Chemistry : The bifunctional nature of the molecule (a carboxylic acid and an alcohol) allows it to act as a monomer in the synthesis of polyesters and other polymers.

5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA) and its Derivatives

HMFCA and its downstream product, 2,5-furandicarboxylic acid (FDCA), are key players in the development of bio-based polymers. FDCA is a renewable alternative to terephthalic acid, a major component of polyethylene terephthalate (PET). Polyethylene furanoate (PEF), produced from FDCA, exhibits superior barrier properties and is being developed for applications in packaging and textiles.

Experimental Protocols

Protocol for the Synthesis of a Tetrahydrofuran-2-carboxylate Derivative

This protocol outlines a general procedure for the esterification of tetrahydrofuran-2-carboxylic acid, the first step in the proposed synthesis of the title compound.

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add tetrahydrofuran-2-carboxylic acid (1.0 eq).

  • Add an excess of anhydrous ethanol (e.g., 10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl tetrahydrofuran-2-carboxylate.

  • Purify the crude product by distillation or column chromatography.

Protocol for the Biosynthesis of HMFCA from HMF using Whole-Cell Biocatalysis

This protocol is adapted from studies on the microbial oxidation of HMF.

Materials:

  • Recombinant E. coli strain expressing an appropriate aldehyde dehydrogenase.

  • Luria-Bertani (LB) medium

  • Inducer (e.g., IPTG)

  • Phosphate buffer (pH 7.0)

  • 5-Hydroxymethylfurfural (HMF)

  • Incubator shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Inoculate a single colony of the recombinant E. coli strain into LB medium and grow overnight at 37°C with shaking.

  • Inoculate a larger culture with the overnight culture and grow to an optical density (OD₆₀₀) of 0.6-0.8.

  • Induce protein expression with the appropriate inducer (e.g., IPTG) and continue to culture for several hours at a lower temperature (e.g., 25°C).

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with phosphate buffer (pH 7.0) and resuspend in the same buffer to a desired cell density.

  • In a reaction vessel, add the cell suspension and HMF to a final concentration of, for example, 50 mM.

  • Incubate the reaction mixture at 30°C with shaking.

  • Monitor the conversion of HMF to HMFCA periodically by taking samples, centrifuging to remove cells, and analyzing the supernatant by HPLC.

  • Upon completion of the reaction, separate the cells from the reaction mixture by centrifugation.

  • The supernatant containing HMFCA can be further purified by extraction or chromatography.

Conclusion and Future Outlook

This compound represents an intriguing, albeit synthetically accessed, building block for chemical innovation. While its natural occurrence remains unverified, its potential utility in drug discovery and materials science warrants further investigation into its synthesis and properties. The stark contrast with the well-established bio-based production of HMFCA highlights the diverse origins and applications of furanic and tetrahydrofuranic structures. Future research could focus on developing more efficient and scalable synthetic routes to this compound and exploring its incorporation into novel functional molecules and materials. Furthermore, investigating potential, yet undiscovered, biosynthetic pathways in microorganisms could open up new avenues for its sustainable production.

References

  • Protheragen. This compound. Available from: [Link]

  • PubChem. (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • Mdlet-7-1-17. Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity. Molecules. 2024;29(4):869. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. Available from: [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Medium. Available from: [Link]

  • ResearchGate. A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. Available from: [Link]

  • Semantic Scholar. Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Available from: [Link]

  • Google Patents. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.
  • arkat usa. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Available from: [Link]

  • PubMed Central. 5-(Hydroxymethyl)furan-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

Sources

The Quaternary THF Scaffold: A Technical Guide to 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of fragment-based drug discovery (FBDD), the tetrahydrofuran (THF) ring is a privileged scaffold. However, the specific derivative 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS 442877-01-2) represents a higher order of structural complexity due to the quaternary carbon at position 2 . This substitution pattern restricts conformational freedom, potentially enhancing binding affinity and metabolic stability compared to its mono-substituted analogs.

This guide serves as a technical dossier for researchers requiring precise ontological data for patent landscaping, procurement, and synthetic integration of this chiral building block.

Part 1: Chemical Ontology & Synonyms

Core Directive: Precision in nomenclature is critical for this molecule. Database conflation with the mono-substituted tetrahydro-2-furoic acid (CAS 16874-33-2) is a common error. The synonyms below are categorized by utility (Search, Regulatory, Structural).

The Synonym Matrix
CategoryPrimary Synonym / IdentifierTechnical Context
Common Name This compoundStandard catalog usage.
IUPAC Name 2-(Hydroxymethyl)oxolane-2-carboxylic acidSystematic naming; 'oxolane' is the preferred IUPAC term for the THF ring.
CAS Registry 442877-01-2 The unique numeric identifier.[1][2] Note: Distinct from 16874-33-2.
Inverted Name 2-Furancarboxylic acid, tetrahydro-2-(hydroxymethyl)-Used in CAS index and older chemical abstracts.
Structural Name 2-Carboxy-2-(hydroxymethyl)tetrahydrofuranEmphasizes the geminal substitution at C2.
MDL Number MFCD18814031For MDL/Symyx database queries.
Cheminformatic Identifiers

For computational screening and database integration, use the following strings.

  • SMILES: O=C(O)C1(CO)OCCC1

  • InChI: InChI=1S/C6H10O4/c7-4-6(5(8)9)2-1-3-10-6/h7H,1-4H2,(H,8,9)

  • InChIKey: LSKIQPLCZAULSB-UHFFFAOYSA-N[2]

Part 2: Structural Logic & Drug Design Utility

The Quaternary Advantage

The presence of both a carboxyl and a hydroxymethyl group at the C2 position creates a quaternary stereocenter . In drug design, this offers two distinct advantages over the simple 2-furoic acid scaffold:

  • Conformational Locking: The gem-disubstitution restricts the "pucker" of the THF ring, forcing substituents into defined axial/equatorial orientations that can be exploited for specific receptor binding pockets.

  • Metabolic Blocking: The quaternary center prevents oxidation at the C2 position (a common metabolic soft spot in cyclic ethers), potentially extending the half-life of the pharmacophore.

Visualization of Chemical Ontology

The following diagram illustrates the relationship between the molecule's structure, its identifiers, and its functional derivatives.

ChemicalOntology Core 2-(Hydroxymethyl) tetrahydrofuran-2-carboxylic acid CAS CAS: 442877-01-2 Core->CAS Registry SMILES SMILES: O=C(O)C1(CO)OCCC1 Core->SMILES Informatics Formula C6H10O4 MW: 146.14 Core->Formula Composition Quat Quaternary C2 Center (Gem-disubstitution) Core->Quat Structural Key Chirality Chiral Potential (R/S Enantiomers) Quat->Chirality Stereochemistry

Figure 1: Ontological map linking the chemical entity to its identifiers and key structural features.

Part 3: Synthetic & Experimental Protocols

Expert Insight: Direct synthesis of 2,2-disubstituted THFs is challenging due to steric hindrance. While simple THFs are made via hydrogenation of furans, this specific molecule requires constructing the quaternary center. The most robust method involves Oxidative Cycloetherification or modification of sugar-derived precursors.

Protocol: Synthesis via Oxidative Cyclization (General Strategy)

Note: This protocol is a generalized adaptation of modern oxidative cycloetherification methods for 2-acyl THFs, suitable for generating the scaffold.

Reagents:

  • 
    -hydroxy- 
    
    
    
    -ketoester precursor (linear).
  • Oxidant (e.g., Iodine/Hypoiodite or hypervalent iodine).

  • Solvent (DCM or THF).

Workflow:

  • Precursor Preparation: Synthesize a linear 1,5-diol derivative containing a pendant ester group.

  • Cyclization:

    • Dissolve the precursor (1.0 eq) in DCM.

    • Add the oxidant (1.1 eq) slowly at 0°C to prevent over-oxidation.

    • The reaction drives the intramolecular attack of the hydroxyl group onto the activated ketone/alkene, closing the ring.

  • Hydrolysis (if Ester):

    • Treat the resulting ester with LiOH (2.0 eq) in THF/H2O (3:1).

    • Stir at room temperature for 4 hours.

    • Acidify to pH 3 with 1N HCl.

  • Purification:

    • Extract with Ethyl Acetate (3x).

    • The product is highly polar; purification often requires reverse-phase chromatography (C18 column) eluting with Water/Methanol.

Analytical Fingerprint (Self-Validation)

To confirm the identity of the synthesized or purchased material, ensure the analytical data matches the following logic:

  • 1H NMR (D2O/CDCl3):

    • Look for the disappearance of alkene protons (if starting from furan).

    • Key Signal: The methylene protons of the hydroxymethyl group (

      
      ) will appear as a diastereotopic pair (AB system) around 3.5–4.0 ppm due to the adjacent chiral center.
      
    • Ring Protons: Multiplets for the THF ring protons (C3, C4, C5) between 1.8–4.0 ppm.

  • Mass Spectrometry (ESI):

    • Expected [M-H]- peak: 145.1 m/z (Negative mode).

    • Expected [M+Na]+ peak: 169.1 m/z (Positive mode).

Synthetic Pathway Visualization

SynthesisPath Precursor Linear Precursor (delta-hydroxy ketone/ester) Step1 Oxidative Cyclization (Ring Closure) Precursor->Step1  Oxidant   Intermediate Intermediate (2,2-Disubstituted Ester) Step1->Intermediate Step2 Hydrolysis (LiOH / THF / H2O) Intermediate->Step2 Product Target: 2-(Hydroxymethyl)tetrahydrofuran- 2-carboxylic acid Step2->Product  Acidification  

Figure 2: Logical flow for the construction of the quaternary THF scaffold from linear precursors.

Part 4: References & Sourcing

The following sources provide authoritative data on the CAS registry, physical properties, and commercial availability of the compound.

  • Protheragen. Material Safety & Data Sheet: this compound.[1] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). General Reference for Furan-carboxylic acid derivatives (Structural Comparison). Retrieved from [Link]

Sources

Theoretical Characterization Framework: 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (2-HM-THF-2-CA) represents a distinct class of chiral, cyclic ether building blocks. Structurally, it combines the ring dynamics of tetrahydrofuran with the functional complexity of a quaternary carbon at the 2-position, bearing both a carboxylic acid and a hydroxymethyl group.

This guide outlines a rigorous theoretical framework for characterizing 2-HM-THF-2-CA. Unlike simple


-amino acids or monosubstituted THF derivatives, this molecule presents a unique "frustrated" conformational landscape driven by the competition between ring pseudorotation and strong intramolecular hydrogen bonding (IMHB).

Key Theoretical Challenges:

  • Quaternary Steric Strain: The geminal disubstitution at C2 restricts the typical envelope/twist interconversion of the THF ring.

  • H-Bond Locking: The proximity of the donor (-OH) and acceptor (-COOH) groups creates high-stability motifs that may override steric preferences.

Computational Methodology (Protocol)

To ensure scientific integrity, the theoretical study of 2-HM-THF-2-CA must follow a self-validating workflow. The following protocol integrates Density Functional Theory (DFT) with conformational sampling.

The "Divide and Conquer" Sampling Strategy

Because the THF ring is flexible, a simple optimization will likely trap the system in a local minimum. A systematic conformational search is required.

Step 1: Grid Search (Low Level)

  • Method: Molecular Mechanics (MMFF94) or Semi-empirical (PM7).

  • Variables:

    • Ring puckering phase angle (

      
      ).
      
    • Torsion angle

      
       (C2-C-O-H of the hydroxymethyl).
      
    • Torsion angle

      
       (C2-C=O-O of the carboxylic acid).
      

Step 2: Geometry Optimization (High Level)

  • Functional: B3LYP-D3(BJ) (Includes Grimme’s dispersion correction, critical for weak intramolecular interactions).

  • Basis Set: 6-311++G(2d,p) (Diffuse functions are mandatory for describing the lone pairs on oxygen and the anionic carboxylate state).

  • Solvation: IEF-PCM (Water and THF) to simulate biological and synthetic environments.

Workflow Visualization

The following diagram illustrates the decision logic for the computational workflow.

G Start Input Structure: 2-HM-THF-2-CA ConfSearch Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch Filter Filter Redundant Conformers (RMSD < 0.5 Å) ConfSearch->Filter DFT_Opt DFT Optimization B3LYP-D3(BJ)/6-311++G(2d,p) Filter->DFT_Opt Freq Frequency Calculation (Check for Imaginary Freqs) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq Found (Re-opt) NBO NBO Analysis (H-Bond Strength) Freq->NBO No Imaginary Freq Output Global Minimum & pKa Prediction NBO->Output

Figure 1: Computational workflow for the structural determination of 2-HM-THF-2-CA.

Conformational Analysis & Intramolecular Interactions[1][2]

Theoretical studies on analogous compounds like tetrahydrofuran-2-carboxylic acid (THFA) and tetrahydrofurfuryl alcohol provide the baseline for predicting the behavior of 2-HM-THF-2-CA.

The Ring Puckering Problem

The THF ring exists in a dynamic equilibrium between Envelope (


) and Twist (

) forms.
  • Baseline Behavior: In monosubstituted THFA, the carboxylic acid prefers the isoclinal or equatorial position to minimize 1,3-diaxial interactions.

  • 2-HM-THF-2-CA Specifics: The quaternary center forces one substituent axial and the other equatorial. Theoretical models predict the Carboxyl-Equatorial / Hydroxymethyl-Axial conformer will be favored. This places the bulky carboxyl group in the sterically less demanding position, while the hydroxymethyl group can project upward to engage in H-bonding.

Intramolecular Hydrogen Bonding (IMHB)

This is the dominant stabilizing force. Three potential motifs exist:

Motif TypeInteractionRing SizePredicted Stability
Type A OH (alcohol)

O=C (acid)
6-memberedHigh (Resonance assisted)
Type B OH (acid)

O (alcohol)
6-memberedMedium (Acid proton is available)
Type C OH (alcohol)

O (ring ether)
5-memberedLow (Poor geometry)

Theoretical Insight: Previous studies on


-hydroxy acids suggest Type A  is the global minimum. The alcohol acts as a donor to the carbonyl oxygen. This interaction locks the C2-C(OH) bond rotation, reducing the entropic freedom of the molecule but significantly lowering enthalpy.

Electronic Properties and Reactivity

Acidity Prediction (pKa)

The presence of the hydroxymethyl group at the


-position significantly alters the acidity compared to unsubstituted THF-2-carboxylic acid.
  • Inductive Effect: The electronegative oxygen of the

    
     group exerts an electron-withdrawing (-I) effect, stabilizing the carboxylate anion.
    
  • Field Effect: If the hydroxymethyl group forms a hydrogen bond with the carboxylate (anion), it provides immense stabilization.

Thermodynamic Cycle for pKa Calculation: To calculate pKa accurately, one must compute the Gibbs free energy of the neutral and deprotonated species in both gas and solvent phases.




Frontier Molecular Orbitals (FMO)[3][4]
  • HOMO: Localized primarily on the ether oxygen and the hydroxymethyl oxygen lone pairs.

  • LUMO: Localized on the carbonyl carbon of the carboxylic acid.

  • Gap Energy: A large HOMO-LUMO gap is expected, indicating high chemical stability (hardness), making this a stable monomer for polyester synthesis.

Experimental Validation Protocol

A theoretical study is only as good as its experimental validation. The following techniques are recommended to verify the computed models.

Vibrational Circular Dichroism (VCD)

Since 2-HM-THF-2-CA is chiral, VCD is the gold standard for determining its absolute configuration and solution-state conformation.

  • Protocol: Compare the calculated IR/VCD spectra (using the Boltzmann-weighted average of low-energy conformers) with experimental spectra in

    
    .
    
  • Marker Bands: Look for the "red shift" in the carbonyl stretch (

    
    ) which indicates strong intramolecular hydrogen bonding.[1]
    
NMR Coupling Constants ( )

While the quaternary center removes the geminal proton at C2, the coupling between the hydroxymethyl protons and the ring protons provides conformational data.

  • Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict NMR shifts.

  • Validation: If the ring is locked by H-bonding, the signal for the

    
     protons in the ring will show distinct diastereotopicity with large chemical shift separation.
    

References

  • Kuppens, T., Herrebout, W., van der Veken, B., & Bultinck, P. (2006).[2] Intermolecular association of tetrahydrofuran-2-carboxylic acid in solution: a vibrational circular dichroism study. The Journal of Physical Chemistry A, 110(34), 10191-10200.[2] [Link]

  • Silva, W. G. D. P., & van Wijngaarden, J. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. ChemPhysChem, 25, e202300684. [Link]

  • Xie, F., Seifert, N. A., Jäger, W., & Xu, Y. (2018). Rotational spectroscopy of chiral tetrahydro-2-furoic acid: Conformational landscape, conversion, and abundances. The Journal of Chemical Physics, 149(22), 224304. [Link]

  • Alex, A., Millan, D. S., Perez, M., Wakenhut, F., & Whitlock, G. A. (2011).[3] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[3] MedChemComm, 2(6), 669-674. [Link]

  • Yang, T., Su, G., Ning, C., Deng, J., Wang, F., Zhang, S., Ren, X., & Huang, Y. (2007).[4] New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A, 111(23), 4927-4933. [Link]

Sources

Methodological & Application

synthesis of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid from furfural

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic pathway for 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS 442877-01-2), a high-value quaternary tetrahydrofuran derivative, starting from the biomass platform chemical Furfural .

While furfural is a commodity chemical, the target molecule contains a quaternary carbon center at the C2 position, presenting a specific synthetic challenge. This protocol rejects the low-yielding "shotgun" approaches (e.g., non-selective oxidations) in favor of a Linear Constructive Synthesis comprising three distinct phases: Oxidative Activation , Reductive Saturation , and


-Hydroxymethylation . This stepwise approach ensures high fidelity, stereochemical control potential, and scalability.

Target Audience: Medicinal Chemists, Process Development Scientists, and Biomass Valorization Researchers.

Retrosynthetic Analysis & Strategy

The structural complexity of the target lies in the gem-disubstituted C2 position (carboxyl and hydroxymethyl groups). Direct conversion from furfural via simple oxidation/reduction is impossible because it requires the formation of a new carbon-carbon bond at the


-position.

Strategic Pathway:

  • Scaffold Preparation: Convert Furfural (C5) to 2-Furoic Acid to establish the carboxylate moiety.

  • Ring Saturation: Hydrogenate the furan ring to obtain Tetrahydro-2-furoic acid (THFAc).

  • 
    -Functionalization:  Utilize enolate chemistry (Dianion method) to introduce the hydroxymethyl group at the C2 position.
    

Figure 1: Retrosynthetic logic flow from Target to Furfural.

Detailed Experimental Protocols

Phase 1: Oxidative Conversion of Furfural to 2-Furoic Acid

Rationale: While the Cannizzaro reaction is historically cited, it is atom-inefficient (50% max yield of acid). We utilize a Pinnick-type oxidation or H2O2 oxidation for high yield and purity.

Protocol (Modified H2O2 Oxidation):

  • Reagents: Furfural (1.0 eq), 30% Hydrogen Peroxide (2.5 eq), Sodium Chlorite (catalytic) or heterogeneous catalyst (e.g., Au/TiO2 if available). Standard lab protocol uses NaClO2/H2O2 .

  • Setup: 3-neck round bottom flask equipped with a reflux condenser and addition funnel.

  • Procedure:

    • Dissolve Furfural (100 mmol) in acetonitrile/water (1:1).

    • Add NaH2PO4 (0.5 eq) as a buffer.

    • Add NaClO2 (1.2 eq) dropwise at 0°C (Exothermic control is critical).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench with Na2SO3. Acidify to pH 2 with HCl. Extract with Ethyl Acetate.

  • Yield Target: >90% conversion to 2-Furoic Acid.

Phase 2: Saturation to Tetrahydro-2-furoic Acid (THFAc)

Rationale: The furan ring is aromatic and resistant to alkylation. Saturation activates the


-proton for the subsequent step.

Protocol:

  • Reagents: 2-Furoic Acid, 5% Pd/C (10 wt% loading), Ethanol or Water.

  • Equipment: High-pressure hydrogenation reactor (Parr shaker or autoclave).

  • Procedure:

    • Load 2-Furoic Acid (50 mmol) and Pd/C (500 mg) into the vessel.

    • Add Ethanol (100 mL).

    • Purge with N2 (3x), then H2 (3x).

    • Pressurize to 40-60 psi (3-4 bar) H2.

    • Stir at RT to 40°C for 12-16 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate in vacuo.

  • Validation: 1H NMR should show loss of aromatic protons (6.5-7.5 ppm) and appearance of multiplet signals (1.8-4.5 ppm).

  • Yield Target: >95% quantitative yield.

Phase 3: -Hydroxymethylation (The Critical Step)

Rationale: This step creates the quaternary center. We employ the Dianion Strategy (generating the enediolate) to allow direct reaction with formaldehyde.

Safety Note: Formaldehyde gas is toxic. Perform in a fume hood. Reagents:

  • Tetrahydro-2-furoic acid (THFAc)

  • Lithium Diisopropylamide (LDA) - 2.0 M in THF/Heptane

  • Paraformaldehyde (Source of HCHO)

  • Anhydrous THF

Protocol:

  • Dianion Formation:

    • Flame-dry a 2-neck flask under Argon.

    • Add Anhydrous THF (50 mL) and LDA (2.2 eq) . Cool to -78°C .

    • Dissolve THFAc (10 mmol) in minimal THF and add dropwise to the LDA solution.

    • Mechanism:[1][2][3][4][5] The first eq of LDA deprotonates the carboxylic acid; the second eq deprotonates the

      
      -carbon, forming the reactive enediolate.
      
    • Stir at -78°C for 45 minutes.

  • Electrophile Addition:

    • Prepare monomeric Formaldehyde: Heat paraformaldehyde in a separate flask and carry the gas via cannula into the reaction mixture (or use a saturated solution of HCHO in THF prepared immediately prior).

    • Add excess Formaldehyde to the enediolate at -78°C.

  • Reaction & Quench:

    • Allow the mixture to warm slowly to -20°C over 2 hours.

    • Quench with saturated NH4Cl solution.

  • Purification:

    • Acidify to pH 2. Extract with EtOAc (3x).

    • The product is polar. If extraction is difficult, use continuous extraction or purify via Ion Exchange Chromatography.

  • Product: this compound.[6]

Data Summary & Process Parameters

ParameterPhase 1 (Oxidation)Phase 2 (Hydrogenation)Phase 3 (Alkylation)
Substrate Furfural2-Furoic AcidTetrahydro-2-furoic acid
Reagent NaClO2 / H2O2H2 / Pd/CLDA / HCHO
Solvent MeCN / H2OEthanolAnhydrous THF
Temp 0°C

RT
RT

40°C
-78°C

-20°C
Critical Control Exotherm ManagementH2 Pressure / Catalyst RemovalMoisture Free / Temp Control
Typical Yield 90-95%95-99%60-75%

Mechanistic Workflow (Graphviz)

Figure 2: Step-by-step reaction workflow from Furfural to the target quaternary acid.

Troubleshooting & Optimization

  • Problem: Low Yield in Phase 3.

    • Cause: Incomplete formation of the dianion or polymerization of formaldehyde.

    • Solution: Ensure THF is strictly anhydrous. Titrate LDA before use. Use freshly cracked paraformaldehyde gas rather than formalin (which contains water/methanol).

  • Problem: Separation of Product.

    • Cause: The product is a polar hydroxy-acid, water-soluble.

    • Solution: Use Lyophilization of the aqueous phase after neutralization, followed by trituration with dry acetone or ethanol. Alternatively, convert to the methyl ester (using Diazomethane or TMS-Diazomethane) for silica gel chromatography, then hydrolyze.

  • Stereochemistry:

    • The product obtained via this route is Racemic .

    • For Asymmetric Synthesis: Use a chiral auxiliary (e.g., Evans oxazolidinone) attached to the Tetrahydro-2-furoic acid prior to the alkylation step.

References

  • Pinnick Oxidation of Furfural

    • Title: "Oxidation of aldehydes to carboxylic acids."[3]

    • Source:Tetrahedron 37, 2091-2096 (1981).
    • Context: Standard protocol for Phase 1.
  • Hydrogenation of Furoic Acid

    • Title: "Catalytic hydrogenation of furan carboxylic acids."[7]

    • Source:Organic Syntheses, Coll. Vol. 4, p.493 (1963).
    • Context: Standard protocol for Phase 2.
  • Alpha-Alkylation of Carboxylic Acids (Dianion Method)

    • Title: "Alkylation of the Dianion of Carboxylic Acids: A General Method."
    • Source:Journal of Organic Chemistry, Creger, P. L.
    • Context: Foundational method for Phase 3 (C2 functionaliz
  • Target Compound Data (CAS 442877-01-2)

    • Title: "this compound Product Page"
    • Source: Protheragen / Chemical Suppliers.
    • Context: Confirmation of target structure and commercial availability.

Sources

Comprehensive Analytical Guide: Quantification of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid

[1][2][3]

Part 1: Executive Summary & Molecule Profile[1][3][4]

The Analytical Challenge

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS: 442877-01-2) represents a distinct challenge in quantitative analysis.[1][2][3] As a polar, low-molecular-weight (MW 146.14), and non-chromophoric molecule, it defies standard Reversed-Phase HPLC-UV methodologies.[1][2][3]

  • Lack of Chromophore: The absence of conjugated

    
    -systems renders UV detection at standard wavelengths (>254 nm) impossible.[1][2][3] Low-UV (200-210 nm) is non-specific and prone to solvent interference.[1][2][3]
    
  • High Polarity: The presence of both a carboxylic acid and a hydroxymethyl group on a tetrahydrofuran ring creates high hydrophilicity, causing early elution (near void volume) on C18 columns.[3][4]

  • Stereochemistry: The C2 position is a chiral center; quantification may require distinguishing enantiomers depending on the synthetic route.[2][3][4]

Strategic Method Selection

To ensure data integrity and sensitivity, we define three distinct protocols based on the analytical context:

ContextRecommended MethodDetectorSensitivity
Trace/Bioanalysis Protocol A: HILIC-MS/MSESI (Neg)High (ng/mL)
Process Control/Synthesis Protocol B: GC-MS (Derivatized)EIMedium (

g/mL)
Bulk Purity/Assay Protocol C: HPLC-ELSD/CADAerosolLow (mg/mL)

Part 2: Detailed Experimental Protocols

Protocol A: HILIC-MS/MS for Trace Quantification

Best for: Biological matrices, trace impurity analysis, and cleaning validation.[1][3]

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes by partitioning them into a water-enriched layer on the stationary phase surface.[1][2][3] Negative mode Electrospray Ionization (ESI-) is selected due to the acidic carboxylic moiety.[1][2][3][4]

1. Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.[1][2][3][4]

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).[2][3][4]

    • Why: Amide phases provide superior retention for hydroxylated acids compared to bare silica.[1][2][3][4]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[2][3][4]

    • Why: High pH ensures the acid is deprotonated (

      
      ), enhancing retention on HILIC amide phases and improving ESI- sensitivity.[1][2][3]
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2][3][4]

  • Flow Rate: 0.4 mL/min.[1][2][3][4]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for equilibration)[1][2][3]

    • 1-6 min: 90%

      
       50% B[1][2][3]
      
    • 6-8 min: 50% B

    • 8.1 min: 90% B (Re-equilibration for 3 mins)

2. Mass Spectrometry Parameters (ESI-)
  • Precursor Ion:

    
     145.1 
    
    
    [1][2][3]
  • Quantifier Transition:

    
     (Loss of 
    
    
    , typical for carboxylic acids).[2][3][4]
  • Qualifier Transition:

    
     (Ring fragmentation/Loss of 
    
    
    ).[2][3][4]
  • Source Temp: 400°C.

  • Capillary Voltage: -2.5 kV.[1][2][3][4]

3. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of sample (plasma/media).[2][3][4]

  • Add 200 µL cold Acetonitrile containing Internal Standard (e.g., Tetrahydro-2-furoic acid-d3 ).[1][2][3]

  • Vortex for 30s; Centrifuge at 10,000 x g for 10 min.

  • Inject 2 µL of the supernatant directly.

    • Note: Do not evaporate and reconstitute in water; injecting water-rich samples into HILIC causes peak distortion.[1][2][3][4]

Protocol B: GC-MS with Silylation

Best for: Structural confirmation, synthesis monitoring, and volatile impurity profiling.[1][3]

Rationale: The analyte is non-volatile.[2][3][4][5] Derivatization with BSTFA caps the active protons (-OH and -COOH) with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.[1][2][3]

1. Derivatization Workflow
  • Dry Sample: Evaporate 1-5 mg of sample to complete dryness under Nitrogen. Moisture kills the reagent.[3]

  • Reagent Addition: Add 100 µL Pyridine (solvent) + 100 µL BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Cap vial tightly. Heat at 70°C for 45 minutes .

    • Mechanism:[1][2][3][6][7]

      
      .
      
    • Target Derivative: Bis-TMS ether/ester (MW:

      
       amu).[1][2][3]
      
  • Cool & Inject: Cool to room temp. Inject directly.

2. GC-MS Parameters
  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).[1][2][3]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 10:1, 250°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 15°C/min to 300°C.[1][2][3][4]

    • Hold: 5 min.

  • Detection: EI Source (70 eV), Scan range 50-350 amu.[1][2][3][4]

  • Key Ions: Look for

    
     273 (
    
    
    , loss of methyl from TMS),
    
    
    73 (TMS), and
    
    
    147.[2][3][4]
Protocol C: HPLC-ELSD (Evaporative Light Scattering)

Best for: Raw material assay and purity where MS is unavailable.[1][2][3]

Rationale: ELSD is a "universal" detector that responds to any non-volatile analyte, independent of optical properties.[3][4]

  • Column: C18-Aq (Polar Endcapped) e.g., Agilent Zorbax SB-Aq, 4.6 x 150 mm.[1][2][3]

  • Mobile Phase: Isocratic 95% Water (0.1% Formic Acid) / 5% Acetonitrile.[1][2][3][4][5]

    • Note: High water content is needed to retain the polar acid.[2][3][4]

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5][8]

  • Detector Settings: Nebulizer 40°C, Evaporator 50°C, Gas Flow 1.6 SLM.

  • Quantification: ELSD response is non-linear (log-log).[1][2][3][4] Calibration curves must be fitted using a power function (

    
    ).[1][2][3][4]
    

Part 3: Visualization & Logic[1][3][4]

Method Selection Decision Matrix

The following diagram illustrates the logical flow for selecting the correct analytical technique based on sample constraints.

MethodSelectionStartStart: Sample AnalysisCheckConcIs Concentration < 1 µg/mL?Start->CheckConcCheckMatrixIs Matrix Complex (Plasma/Urine)?CheckConc->CheckMatrixYesCheckVolatileIs MS Available?CheckConc->CheckVolatileNoMethodAProtocol A: HILIC-MS/MS(High Sensitivity)CheckMatrix->MethodAYes (Bioanalysis)CheckMatrix->MethodANo (Trace Impurity)MethodBProtocol B: GC-MS (Derivatized)(Structural ID)CheckVolatile->MethodBYes (Synthesis Check)MethodCProtocol C: HPLC-ELSD(Bulk Purity)CheckVolatile->MethodCNo (QC Lab)

Caption: Decision tree for selecting the optimal analytical method based on sensitivity requirements and laboratory instrumentation.

Derivatization Reaction Scheme (GC-MS)

Understanding the chemistry is vital for Protocol B troubleshooting.[1][2][3][4]

ReactionSchemeReactantsAnalyte(COOH + OH)+ BSTFAProcessHeat 70°C45 minReactants->ProcessIntermediateSilylation ofActive HydrogensProcess->IntermediateProductBis-TMS Derivative(Volatile)Intermediate->Product

Caption: Chemical transformation during BSTFA derivatization, converting polar groups to volatile silyl esters/ethers.

Part 4: Validation & Quality Control[1][3][4]

To ensure Trustworthiness , every run must include the following system suitability tests:

  • Blank Injection: Inject the solvent blank (Acetonitrile or Pyridine) immediately after the highest standard to check for carryover.[2][3][4]

    • Acceptance: Peak area in blank < 20% of LOQ.[1][2][3][4]

  • Internal Standard Stability: Monitor the peak area of the IS (e.g., Tetrahydro-2-furoic acid-d3) across the run.[1][2][3]

    • Acceptance: CV < 15%.[1][2][3][4]

  • Tailing Factor: For HILIC methods, peak shape is critical.[1][2][3][4]

    • Acceptance: Tailing factor (

      
      ) between 0.8 and 1.5.[2][3][4]
      
Troubleshooting Guide
  • Problem: Low sensitivity in HILIC-MS.

    • Root Cause:[1][2][3][6][7] Ion suppression from salts or incorrect pH.[1][2][3][4]

    • Fix: Ensure Mobile Phase A is pH 9.[1][2][3][4]0. Acidic pH suppresses ionization of the carboxylic acid in negative mode.[2][3][4]

  • Problem: Multiple peaks in GC-MS.

    • Root Cause:[1][2][3][5][6][7] Incomplete derivatization (Mono-TMS vs Di-TMS).

    • Fix: Increase reaction time or ensure reagents are fresh (moisture hydrolyzes BSTFA).[2][3][4]

Part 5: References

  • PubChem. (2025).[1][2][3][4] this compound Compound Summary. National Library of Medicine.[1][2][3][4] [Link][1][2][3][4]

  • MDPI. (2020).[1][2][3][4] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • Eurofins. (2021).[1][2][3][4] Analytical Method Summaries for PFAS and Polar Organic Acids. [Link]

The Art of Asymmetry: 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Application and Protocol

In the intricate world of stereoselective synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the choice of chiral building blocks is paramount. Among these, 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid emerges as a versatile and powerful scaffold. Its constrained cyclic structure, coupled with two functional handles—a carboxylic acid and a primary alcohol—at a single stereocenter, provides a unique platform for the construction of complex, enantiomerically pure molecules. This guide, intended for the discerning researcher, delves into the synthesis, resolution, and strategic application of this invaluable synthetic intermediate.

The Synthetic Challenge: Accessing the Core Scaffold

The synthesis of this compound presents a fascinating challenge in controlling stereochemistry at a quaternary center. While a variety of methods for the synthesis of substituted tetrahydrofurans exist, the creation of this specific 2,2-disubstituted pattern requires a nuanced approach.[1] A common strategy involves the elaboration of furan-based precursors, leveraging their inherent reactivity for subsequent transformations.[2][3]

A plausible and efficient route commences with the readily available 2-furancarboxylic acid. The synthesis can be envisioned as a two-stage process: initial functionalization of the furan ring followed by stereoselective reduction.

Conceptual Synthetic Pathway:

Synthesis 2-Furancarboxylic Acid 2-Furancarboxylic Acid Functionalized Furan Intermediate Functionalized Furan Intermediate 2-Furancarboxylic Acid->Functionalized Furan Intermediate Esterification & α-Functionalization Racemic this compound Racemic this compound Functionalized Furan Intermediate->Racemic this compound Hydrogenation

Caption: Conceptual workflow for the synthesis of the racemic target molecule.

The initial esterification of 2-furancarboxylic acid protects the acidic proton and allows for subsequent selective functionalization at the C5 position. This can be followed by the introduction of a hydroxymethyl precursor. The pivotal step is the hydrogenation of the furan ring, which yields the tetrahydrofuran core. This reduction must be carefully controlled to achieve the desired stereochemistry, although it often results in a racemic mixture of the final product.

The Crux of Chirality: Resolution of Enantiomers

The true value of this compound lies in its enantiopure forms. The separation of the racemic mixture is a critical step and is most commonly achieved through the formation of diastereomeric salts.[3][4][5] This classical resolution technique relies on the differential solubility of salts formed between the racemic carboxylic acid and a chiral amine resolving agent.

Protocol: Diastereomeric Salt Resolution

Objective: To separate the racemic this compound into its constituent enantiomers.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine)

  • Solvent (e.g., ethanol, methanol, acetone, or a mixture)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Crystallization: Slowly add the amine solution to the carboxylic acid solution with stirring. The diastereomeric salt of one enantiomer should preferentially crystallize out of the solution upon standing or cooling. The choice of solvent is crucial here and may require optimization to achieve efficient separation.

  • Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in water and acidify with 1M HCl until the pH is acidic. This will protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure this compound.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral alcohol followed by NMR analysis.

Causality: The success of this resolution hinges on the formation of diastereomers with significantly different crystal packing energies, leading to different solubilities. The less soluble diastereomer crystallizes, allowing for its physical separation.

Resolution_Workflow cluster_0 Resolution Process Racemic Acid Racemic Acid Diastereomeric Salts Diastereomeric Salts Racemic Acid->Diastereomeric Salts + Chiral Amine Separated Diastereomers Separated Diastereomers Diastereomeric Salts->Separated Diastereomers Fractional Crystallization Enantiopure Acid Enantiopure Acid Separated Diastereomers->Enantiopure Acid Acidification & Extraction

Caption: Workflow for the resolution of enantiomers via diastereomeric salt crystallization.

Strategic Applications in Asymmetric Synthesis

The enantiopure forms of this compound are powerful starting points for the synthesis of a wide array of complex molecules, particularly those containing substituted tetrahydrofuran motifs, which are prevalent in many natural products.[6][7] The bifunctional nature of the molecule allows for selective manipulation of either the carboxylic acid or the alcohol group.

Lactonization: A Gateway to Diverse Scaffolds

The intramolecular esterification, or lactonization, of this compound provides a rigid bicyclic lactone. This transformation not only protects both functional groups but also sets up a stereochemically defined framework for further elaboration. This lactone can undergo various reactions, such as ring-opening with different nucleophiles, to introduce new functionalities with high stereocontrol.

Table 1: Representative Transformations of the Chiral Lactone

Reagent/ConditionProduct TypeSynthetic Utility
Nucleophile (e.g., R-MgBr, R-Li)Ring-opened diolAccess to acyclic chiral fragments
Reducing agent (e.g., LiAlH4)DiolPreparation of chiral diols
Amine (R-NH2)Hydroxy-amideSynthesis of chiral amides
As a Chiral Auxiliary

While not a classical chiral auxiliary in the sense of Evans' oxazolidinones, the rigid tetrahydrofuran backbone can impart significant diastereoselectivity in reactions at a prochiral center attached to either the carboxyl or hydroxyl group.[8] For instance, esterification with a prochiral alcohol followed by a reaction at a position alpha to the newly formed ester can proceed with high diastereoselectivity due to the steric influence of the tetrahydrofuran ring.

Elaboration into Complex Natural Products

The true power of this chiral building block is demonstrated in its application to the total synthesis of natural products. The tetrahydrofuran core is a common motif in many biologically active compounds, including polyether antibiotics and acetogenins.[7] By using enantiopure this compound, synthetic chemists can introduce a key stereocenter early in the synthesis, simplifying the overall route and ensuring the final product has the correct absolute stereochemistry.

Conclusion and Future Outlook

This compound stands as a testament to the power of small, well-defined chiral molecules in the construction of complex molecular architectures. Its synthesis and resolution, while requiring careful execution, provide access to a versatile building block with broad applicability in medicinal chemistry and natural product synthesis. As the demand for enantiomerically pure compounds continues to grow, the strategic use of such chiral scaffolds will undoubtedly play an increasingly critical role in the advancement of organic synthesis.

References

  • Mal, K. (2025, February 27). Synthetic Strategies to Substituted Chiral Furans: A Review. Bentham Science Publishers.
  • Greene, A. E., et al. (2004, October 1). New chiral building blocks from tetrabromocyclopropene and furan. The Journal of Organic Chemistry, 69(20), 6931–6933.
  • Wikipedia contributors. (2023, November 29). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

  • LibreTexts. (2021, August 15). 5.8: Resolution: Separation of Enantiomers. In Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of chemical research, 39(8), 569–580.
  • Ho, T. L. (1994). Stereoselectivity in organic synthesis. John Wiley & Sons.
  • Niidu, A., et al. (2009).
  • Kazmaier, U., & Tost, M. (2025, March 12).
  • Wikipedia contributors. (2023, December 19). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

Sources

Application Note: 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (2-HM-THF-2-CA) represents a specialized class of chiral, quaternary building blocks . Unlike simple tetrahydro-2-furoic acid, this molecule possesses a quaternary center at the C2 position, bearing both a hydroxymethyl group and a carboxylic acid.

This structural feature imparts three critical properties for drug discovery:

  • Conformational Locking: The geminal disubstitution at C2 creates a high energy barrier for ring inversion, freezing the tetrahydrofuran (THF) pucker into a specific envelope conformation.

  • Metabolic Stability: The quaternary center blocks

    
    -proton abstraction, preventing racemization and slowing oxidative metabolism (e.g., by cytochrome P450s).
    
  • Bioisosterism: It functions as a constrained isostere for

    
    -hydroxy acids  (like glycolic or lactic acid) and serine , and serves as the core scaffold for 2'-C-branched nucleoside mimics .
    

This guide details the application of 2-HM-THF-2-CA in peptidomimetics and fragment-based drug discovery (FBDD), including a validated protocol for its synthesis and incorporation.

Part 1: Structural Analysis & Pharmacophore Properties

The utility of 2-HM-THF-2-CA lies in its ability to restrict the conformational space of the molecules into which it is incorporated. In peptide chemistry, linear chains suffer from high entropic penalties upon binding to a receptor. By incorporating this cyclic, quaternary scaffold, the "bioactive conformation" is pre-organized.

The "Thorpe-Ingold" Effect in Cyclic Ethers

The presence of the quaternary carbon at C2 forces the substituents (hydroxymethyl and carboxyl) into specific axial/equatorial orientations to minimize steric clash.

  • H-Bonding Network: The hydroxyl group (donor) and the ring oxygen (acceptor) can form intramolecular hydrogen bonds, further rigidifying the structure.

  • Vector Alignment: When used as a linker, it forces the entry and exit vectors (N-terminus to C-terminus equivalent) into a "turn" geometry, often mimicking a

    
    -turn or 
    
    
    
    -turn.
Graphviz Visualization: Structural Logic

The following diagram illustrates the pharmacophoric advantages of the 2-HM-THF-2-CA scaffold compared to linear equivalents.

Pharmacophore Linear Linear Precursor (Serine/Glycolic Acid) Scaffold 2-HM-THF-2-CA (Quaternary Core) Linear->Scaffold Cyclization & Quaternization Property1 Restricted Rotation (Low Entropic Penalty) Scaffold->Property1 Property2 Metabolic Blockade (No alpha-H) Scaffold->Property2 Property3 Defined Vector (Turn Inducer) Scaffold->Property3 Application1 Peptidomimetics (Protease Resistance) Property1->Application1 Application2 Nucleoside Analogs (Viral Polymerase Inhibition) Property1->Application2 Property2->Application2 Property3->Application1

Figure 1: Pharmacophoric translation of linear precursors into the constrained 2-HM-THF-2-CA scaffold, highlighting downstream medicinal chemistry applications.

Part 2: Application Note - Peptidomimetics & Foldamers

In medicinal chemistry, replacing natural amino acids with constrained cyclic ethers is a strategy to improve oral bioavailability and proteolytic stability . 2-HM-THF-2-CA acts as a Serine Isostere where the side chain is cyclized back to the backbone


-carbon.
Design Strategy: The Depsipeptide Switch

Because the molecule has a hydroxyl group instead of an amine, it forms ester linkages (depsipeptides) rather than amide bonds.

  • Target: Peptides requiring a sharp turn (e.g., GPCR ligands, protein-protein interaction inhibitors).

  • Mechanism: The THF ring constrains the

    
     (phi) equivalent torsion angle. The quaternary center locks the 
    
    
    
    (psi) angle.
  • Result: Incorporation of 2-HM-THF-2-CA often induces a Type II

    
    -turn geometry, critical for receptor recognition in opioid peptides and somatostatin analogs.
    
Case Study: Nucleoside Mimicry

The scaffold is structurally homologous to the sugar-phosphate backbone of nucleic acids.

  • 2'-C-Methyl Ribonucleosides: Drugs like Sofosbuvir utilize a quaternary center at the 2' position of the sugar. 2-HM-THF-2-CA serves as a simplified, hydrolytically stable surrogate for these ribose systems in fragment-based screening for viral polymerase inhibitors.

Part 3: Protocol - Asymmetric Synthesis & Incorporation

Objective: Synthesis of the protected building block (S)-2-(tert-butyldimethylsilyloxymethyl)tetrahydrofuran-2-carboxylic acid for use in automated synthesis.

Rationale: The quaternary center is difficult to install via direct alkylation of simple furoic acids due to electronic repulsion. This protocol utilizes a Self-Regeneration of Stereocenters (SRS) approach or a robust Cyclization of Chiral Malonates . Below is the optimized route via oxidative cyclization.

Experimental Workflow

Reagents:

  • Starting Material: Diethyl 2-allyl-2-(hydroxymethyl)malonate (or equivalent prochiral diester).

  • Enzyme: Pig Liver Esterase (PLE) for desymmetrization (if starting from prochiral).

  • Cyclization Agent: Iodine (

    
    ) or N-Iodosuccinimide (NIS).
    
  • Reductant: Triethylsilane (

    
    ).
    

Step-by-Step Protocol:

  • Desymmetrization (Creation of Chiral Center):

    • Dissolve diethyl 2-allyl-2-hydroxymethylmalonate (10 mmol) in phosphate buffer (pH 7.0).

    • Add Pig Liver Esterase (PLE, 100 units). Stir at 25°C until 1 equivalent of base is consumed (pH stat titration).

    • Result: This yields the chiral mono-ester with high enantiomeric excess (>95% ee).

  • Iodo-Etherification (Ring Closure):

    • Dissolve the chiral mono-acid in acetonitrile (

      
      ).
      
    • Add

      
       (3 eq) and cool to 0°C.
      
    • Add Iodine (

      
      , 1.1 eq) portion-wise. The reaction undergoes 5-exo-trig cyclization.
      
    • Mechanism:[1][2] The hydroxyl group attacks the iodonium ion formed on the allyl alkene.

    • Workup: Quench with saturated

      
      . Extract with EtOAc.
      
  • Deiodination & Functionalization:

    • Treat the iodomethyl-THF intermediate with tributyltin hydride (

      
      ) and AIBN (catalytic) in refluxing benzene (or toluene for green chemistry compliance) to remove the iodine.
      
    • Alternative (Green): Hydrogenation over Pd/C often fails due to ring opening; use radical reduction with

      
      .
      
  • Protection:

    • Protect the remaining primary alcohol (if generated from reduction of the ester later) or the carboxylic acid depending on the coupling strategy.

    • Standard: Silylate the free -CH2OH using TBDMS-Cl and Imidazole in DMF.

Graphviz Visualization: Synthetic Pathway

Synthesis Start Diethyl 2-allyl-2-(hydroxymethyl)malonate Step1 Desymmetrization (Pig Liver Esterase) Start->Step1 Inter1 Chiral Mono-Acid Step1->Inter1 Step2 Iodo-Etherification (I2, NaHCO3) Inter1->Step2 Inter2 Iodomethyl-THF Core Step2->Inter2 Step3 Radical Deiodination (Bu3SnH or TMS3SiH) Inter2->Step3 Final 2-HM-THF-2-CA (Protected Scaffold) Step3->Final

Figure 2: Synthetic workflow for the enantioselective construction of the quaternary THF scaffold.

Part 4: Troubleshooting & Stability Data

When working with 2-HM-THF-2-CA, researchers often encounter specific stability issues related to the quaternary center.

ParameterObservationRecommendation
Acid Stability High. The THF ring is stable to TFA (used in Boc removal).Suitable for standard SPPS (Solid Phase Peptide Synthesis) protocols.
Base Stability Moderate. The

-position is blocked, preventing epimerization.
Safe to use with piperidine (Fmoc removal) or LiOH (saponification).
Coupling Efficiency Low steric accessibility due to quaternary center.Use high-activity coupling agents like HATU or PyBOP . Standard EDC/HOBt is often insufficient.
Solubility High polarity due to ether oxygen and OH/COOH.Use polar aprotic solvents (DMF, DMSO) for reactions. Poor solubility in DCM.

Critical Control: Always verify the stereochemistry after coupling. While the quaternary center prevents racemization via proton abstraction, harsh activation conditions (e.g., acid chlorides) can sometimes lead to ring-opening or rearrangement.

References

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Synthesis of THF-Amino Acids

    • Chakraborty, T. K., et al. (2000). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids. The Journal of Organic Chemistry, 65(22), 7691-7696. Link

  • Quaternary Center Synthesis

    • Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition, 35(23‐24), 2708-2748. Link

  • Nucleoside Analogues & Ribose Mimics

    • Jadhav, A. P., et al. (2018).[3] Highly Enantioselective Cycloetherification for the Synthesis of Enantioenriched Tetrahydrofurans. Organic Letters, 20(17), 5319-5322. Link

  • General Properties of 2-Substituted THF Acids

    • Horgan, C., & O'Sullivan, T. P. (2022).[4] Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13). Link

Sources

Protocol for the Purification of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the purification of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid, a vital chiral building block and intermediate in the synthesis of various pharmaceutical compounds.[1] Achieving high purity of this compound is critical for ensuring the efficacy, safety, and reproducibility of downstream applications in drug development and chemical synthesis. This guide outlines two primary purification methodologies: recrystallization and silica gel column chromatography. Furthermore, it details essential analytical techniques for purity assessment, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to ensure the production of highly pure this compound for their research and development needs.

Introduction and Significance

This compound is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry. As a bifunctional molecule containing both a carboxylic acid and a primary alcohol, it serves as a versatile synthon for creating more complex molecular architectures. Its structural relative, tetrahydrofuran-2-carboxylic acid, is a known chiral building block for β-lactam antibiotics and other pharmaceuticals.[2][3] Given its role as a precursor in multi-step syntheses, the presence of impurities, such as residual starting materials, by-products, or solvents, can have a cascading negative effect on subsequent reaction yields and the purity of the final active pharmaceutical ingredient (API).

This guide provides a robust framework for purifying this compound, emphasizing the rationale behind each step to allow for adaptation and troubleshooting.

Compound Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueSource
CAS Number 442877-01-2[4][5]
Molecular Formula C₆H₁₀O₄[4]
Molecular Weight 146.14 g/mol [1][4]
Appearance Colorless to light yellow oil or low-melting solidGeneral chemical knowledge
Solubility Soluble in water, methanol, ethanol, and other polar organic solvents. Limited solubility in non-polar solvents like hexanes.Inferred from structure

Potential Impurities: The impurity profile is largely dependent on the synthetic route. A common synthesis involves the oxidation of a precursor like 5-(hydroxymethyl)furfural (HMF). In such cases, this compound can be an intermediate in the formation of tetrahydrofuran-2,5-dicarboxylic acid (THFDCA).[6] Therefore, potential impurities could include:

  • Unreacted starting materials.

  • Over-oxidized products such as THFDCA.

  • Partially reduced or oxidized intermediates.

  • Catalyst residues.

  • Solvents used in the synthesis and work-up.

Purification Methodologies

The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification. Below are two effective, field-proven protocols.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.

Causality: The principle relies on preparing a saturated solution of the crude compound in a suitable solvent at an elevated temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which ideally remain dissolved in the mother liquor.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point. For a polar molecule like this, consider solvent systems such as ethyl acetate/heptane, isopropanol, or water. Perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid is fully dissolved. If using a mixed solvent system, dissolve the compound in the more soluble solvent first, then add the less soluble solvent (the anti-solvent) dropwise until the solution becomes slightly turbid.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil instead of a solid, it may be due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a more dilute solution.

  • No Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound.

Protocol 2: Silica Gel Column Chromatography

For non-crystalline (oily) compounds or when recrystallization is ineffective, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase.

Causality: Silica gel is a polar stationary phase. Polar compounds will adsorb more strongly to the silica and elute later, while less polar compounds will travel through the column more quickly with the mobile phase. By gradually increasing the polarity of the mobile phase (eluent), compounds can be selectively eluted based on their polarity.

Step-by-Step Protocol:

  • Eluent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system. A good system will show the target compound with a retention factor (Rƒ) of approximately 0.2-0.4. A common eluent for a compound of this polarity would be a mixture of ethyl acetate and hexanes or petroleum ether, often with a small percentage (0.5-1%) of acetic or formic acid to improve the peak shape of carboxylic acids.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions in test tubes or other suitable containers. Gradually increase the polarity of the eluent (gradient elution) as needed to elute the target compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Workflow for Column Chromatography Purification:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Eluent) Pack 2. Pack Silica Column TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Workflow for purification via silica gel column chromatography.

Purity Assessment and Structural Confirmation

After purification, it is imperative to assess the purity and confirm the chemical structure of this compound using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a sample. A reverse-phase (RP-HPLC) method is typically suitable for this compound.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% Formic Acid or Phosphoric Acid.[8]

    • Solvent B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Detection: UV detector at a wavelength where the carboxyl group or any chromophores absorb (e.g., 210-220 nm).

  • Purity Determination: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and is excellent for identifying impurities.

  • ¹H NMR: The proton NMR spectrum should show distinct signals for the hydroxymethyl protons, the protons on the tetrahydrofuran ring, and a broad singlet for the carboxylic acid proton.[9] The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR: The carbon NMR spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.[9]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

  • Expected Ions:

    • In positive ion mode, expect to see the protonated molecule [M+H]⁺.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ is expected and often gives a stronger signal for carboxylic acids.

  • Fragmentation: Analysis of the fragmentation pattern can provide further structural confirmation. Common losses for carboxylic acids include the loss of H₂O and COOH.[10][11]

Analytical Workflow for Purity and Identity Confirmation:

G cluster_analysis Analytical Techniques Purified_Sample Purified Sample HPLC HPLC (Purity Assessment) Purified_Sample->HPLC NMR NMR (¹H, ¹³C) (Structural Confirmation) Purified_Sample->NMR MS Mass Spectrometry (Molecular Weight) Purified_Sample->MS Final_Data Purity & Structural Data HPLC->Final_Data NMR->Final_Data MS->Final_Data

Caption: Analytical workflow for product verification.

Safety Precautions

Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood and wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, a lab coat, and chemical-resistant gloves. Consult the Material Safety Data Sheet (MSDS) for this compound and all solvents used for specific handling and disposal information.

Conclusion

The purification of this compound to a high degree of purity is an essential step for its successful use in research and pharmaceutical development. This guide provides robust and reliable protocols for purification via recrystallization and column chromatography, along with the necessary analytical methods for comprehensive purity assessment and structural verification. By understanding the principles behind these techniques, researchers can effectively troubleshoot and adapt these methods to ensure the quality and integrity of their scientific work.

References

  • Kuppens, T., Herrebout, W., van der Veken, B., & Bultinck, P. (2006). Intermolecular association of tetrahydrofuran-2-carboxylic acid in solution: a vibrational circular dichroism study. The Journal of Physical Chemistry A, 110(34), 10191–10200. [Link]

  • Malkov, A. V., & Kočovský, P. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. [Link]

  • Nohira, H. (1991). Process for preparing optically active tetrahydro-2-furoic acid. U.S. Patent No. 4,985,575. Washington, DC: U.S.
  • Tanaka, K., & Shiraishi, Y. (2014). Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.
  • van der Waal, J. C., van der Heijden, M. S., & de Jong, E. (2021). Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to Tetrahydrofuran-2,5-dicarboxylic Acid Using Hydrotalcite-Supported Gold Catalysts. ACS Sustainable Chemistry & Engineering, 9(11), 4146–4154. [Link]

  • Analytical Methods. (n.d.). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. Retrieved from [Link]

  • Protheragen. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of tetrahydrofuran - US4233228A.
  • Wikipedia. (n.d.). Tetrahydro-2-furoic acid. Retrieved from [Link]

  • MDPI. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran. Retrieved from [Link]

  • YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • SciSpace. (1960). Rapid Paper Chromatography of Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. Retrieved from [Link]

  • SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). The two-dimensional 2D HMBC NMR spectra of the HMFA_ECL reaction.... Retrieved from [Link]

  • Google Patents. (n.d.). Method for crystallising carboxylic acid - CA2343012A1.
  • SIELC Technologies. (n.d.). Separation of Tetrahydro-2-furoic acid, (-)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Online. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - CN105758984A.
  • ResearchGate. (n.d.). (A) High‐performance liquid chromatography (HPLC) chromatograms taken.... Retrieved from [Link]

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Application Note: Structural Characterization of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid via High-Resolution NMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid is a critical chiral building block in the synthesis of carbapenem antibiotics (e.g., Furopenem) and nucleoside analogues. Its structural validation is often complicated by the presence of a quaternary chiral center at position C2, which eliminates the characteristic


-proton signal typically used to assign the ring starting point.

This Application Note provides a definitive protocol for the analysis of this compound. It addresses specific challenges, including the detection of diastereotopic protons in the hydroxymethyl side chain and the verification of the quaternary center via heteronuclear correlation.

Key Analytical Challenges
  • Quaternary Center (C2): Lack of a proton directly attached to the chiral center prevents direct

    
     connectivity to the ring.
    
  • Diastereotopicity: The chiral center renders the methylene protons of the hydroxymethyl group (

    
    ) chemically non-equivalent (diastereotopic), creating complex splitting patterns often mistaken for impurities.[1][2][3]
    
  • Exchangeable Protons: The carboxylic acid and hydroxyl protons require specific solvent choices to be observed.

Experimental Protocol

Sample Preparation

To ensure visibility of exchangeable protons and prevent aggregation, DMSO-d6 is the required solvent. Chloroform-d (


) is not recommended  due to poor solubility and rapid exchange of the acid proton.
  • Sample Mass: 10–15 mg (for 1H), 40–50 mg (for 13C/2D).

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Tube: 5 mm high-precision NMR tube.

  • Additives: None. Avoid adding

    
     initially, as this will wash out the OH and COOH signals which are crucial for confirmation.
    
Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • 1H NMR: 16 scans, 2s relaxation delay (d1).

  • 13C NMR: 1024 scans, 3s relaxation delay. Note: The quaternary C2 and Carbonyl carbons have long

    
     relaxation times. Ensure d1 is sufficient or use a 
    
    
    
    pulse angle.
  • 2D Experiments: HSQC (multiplicity-edited) and HMBC (optimized for

    
    ) are mandatory for connectivity.
    

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> NMR Analysis[2][3][4][5][6]

The proton spectrum is dominated by the asymmetry introduced by the C2 chiral center.

Spectral Assignment Table (DMSO-d6)[6]
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
COOH

12.0 – 12.8Broad Singlet1H-Deshielded acidic proton; broad due to H-bonding.
OH

4.5 – 5.0Triplet (or broad)1H

Hydroxyl proton. Visible in dry DMSO.
C5

3.75 – 3.90Multiplet2H-Deshielded by ring oxygen.
C1' (a)

3.65Doublet of doublets1H

Diastereotopic Proton A. Split by geminal H and OH.
C1' (b)

3.52Doublet of doublets1H

Diastereotopic Proton B. Chemically distinct from A due to C2 chirality.
C3 Ring

2.05 – 2.25Multiplet2HComplexProtons adjacent to quaternary center.
C4 Ring

1.75 – 1.95Multiplet2HComplexRing methylene (beta to oxygen).
Expert Insight: The Diastereotopic Effect

The most common error in analyzing this compound is misinterpreting the hydroxymethyl signals (C1') as two separate impurities. Because C2 is a chiral center, the two protons on the attached


 group see different magnetic environments. They form an ABX system  (coupled to each other and the OH).
  • Validation: If

    
     is added, the OH coupling disappears, and these signals collapse into a clean AB quartet (two doublets with a large geminal coupling of ~11 Hz).
    

NMR Analysis

The carbon spectrum provides the definitive proof of the quaternary center.

Spectral Assignment Table (DMSO-d6)[6]
PositionTypeShift (

, ppm)
SignalNotes
C=O Carbonyl175.0 – 177.0QuaternaryTypical acid range. Low intensity.
C2 Quaternary88.0 – 90.0QuaternaryDiagnostic Peak. Significantly deshielded by O, COOH, and

.
C5 Ring

67.5 – 68.5Secondary (

)
Alpha to ring oxygen.
C1' Side chain64.0 – 66.0Secondary (

)
Hydroxymethyl carbon.
C3 Ring

30.0 – 32.0Secondary (

)
Beta to quaternary center.
C4 Ring

25.0 – 26.0Secondary (

)
Gamma to quaternary center.

Structural Validation via 2D NMR

To confirm the structure, specifically the position of the carboxylic acid relative to the hydroxymethyl group, HMBC is required.

HMBC Correlations (Long Range)
  • Key Correlation 1: The diastereotopic protons of the side chain (

    
    ) will show a strong 3-bond correlation (
    
    
    
    ) to the Carbonyl Carbon (~176 ppm). This proves the
    
    
    and
    
    
    are attached to the same carbon (C2).
  • Key Correlation 2: The Ring C3 protons will correlate to the Quaternary C2 (~89 ppm) and the Carbonyl (~176 ppm).

Workflow Visualization

The following diagram outlines the logical flow for confirming the structure and the specific HMBC correlations to look for.

NMR_Workflow Start Sample: 2-(Hydroxymethyl) tetrahydrofuran-2-carboxylic acid Solvent Dissolve in DMSO-d6 (Preserve OH/COOH) Start->Solvent H1_Run 1H NMR Acquisition Solvent->H1_Run Check_OH Check 3.5-3.7 ppm region: Are there 2 distinct multiplets? H1_Run->Check_OH Diastereotopic Confirmed: Diastereotopic CH2 (Due to Chiral C2) Check_OH->Diastereotopic Yes Impurity Suspect Impurity (Re-purify) Check_OH->Impurity No C13_Run 13C NMR Acquisition Diastereotopic->C13_Run Quat_Check Locate Quaternary C @ ~89 ppm C13_Run->Quat_Check HMBC_Run HMBC Experiment Quat_Check->HMBC_Run Final_Proof Correlation: Side chain H to C=O Correlation: Ring H to C2 HMBC_Run->Final_Proof

Figure 1: Analytical workflow for structural verification. The critical decision point is the recognition of diastereotopic protons.

HMBC_Correlations C2 C2 (Quaternary) ~89 ppm CO C=O (Acid) ~176 ppm SideH Side Chain H (CH2-OH) ~3.6 ppm SideH->C2 2J (Strong) SideH->CO 3J (Definitive) RingH Ring H (C3) ~2.1 ppm RingH->C2 2J RingH->CO 3J

Figure 2: Key HMBC correlations required to prove the quaternary substitution pattern.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for diastereotopic proton theory).

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for THF ring chemical shifts).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Application Note: 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid as a Quaternary Chiral Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical application of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS: 442877-01-2), a specialized quaternary building block used in the synthesis of conformationally restricted peptidomimetics and nucleoside analogs.

Executive Summary & Chemical Profile

This compound is a quaternary amino acid isostere (specifically an


-hydroxy acid analog) featuring a tetrahydrofuran (THF) core. Unlike common THF derivatives, this molecule possesses a quaternary carbon at the C2 position, bearing both a carboxylic acid and a hydroxymethyl group.

This structural motif is critical in drug design for:

  • Conformational Locking: Restricting the

    
     and 
    
    
    
    torsion angles in peptide backbones, stabilizing secondary structures like
    
    
    -turns.
  • Metabolic Stability: The quaternary center blocks

    
    -proton abstraction, preventing racemization and degradation by metabolic enzymes.
    
  • Nucleoside Mimicry: Serving as a sugar scaffold for novel nucleoside antivirals where the C2' or C4' positions require rigid functionalization.

PropertySpecification
IUPAC Name This compound
CAS Number 442877-01-2
Molecular Formula C

H

O

Molecular Weight 146.14 g/mol
Stereochemistry Available as Racemate or Enantiopure (R/S) forms
Solubility High in polar solvents (Water, MeOH, DMSO); Moderate in THF

Synthetic Protocols

Protocol A: De Novo Synthesis via -Hydroxymethylation

Rationale: Commercial availability of this specific quaternary intermediate can be sporadic. The most robust route for in-house generation involves the direct


-alkylation of the parent tetrahydro-2-furoic acid (or its ester) using a formaldehyde equivalent.
Reagents & Materials
  • Starting Material: Methyl tetrahydrofuran-2-carboxylate (CAS: 37443-42-8).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane.

  • Electrophile: Paraformaldehyde (depolymerized in situ) or gaseous Formaldehyde.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Enolate Formation:

    • Charge a flame-dried 3-neck flask with anhydrous THF (10 mL/g substrate) and cool to -78°C under nitrogen.

    • Add LDA (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature < -70°C.

    • Add Methyl tetrahydrofuran-2-carboxylate (1.0 equiv) dropwise.

    • Checkpoint: Stir for 45 minutes at -78°C to ensure complete enolization. The solution should be pale yellow.

  • Hydroxymethylation:

    • Preparation of Electrophile: In a separate flask, heat paraformaldehyde (3.0 equiv) to 140°C and channel the generated formaldehyde gas via a cannula into the enolate solution (still at -78°C). Alternatively, add monomeric formaldehyde solution in THF.

    • Stir the reaction mixture for 2 hours, allowing it to warm slowly to -20°C .

  • Quenching & Isolation:

    • Quench with saturated aqueous NH

      
      Cl.[1]
      
    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: The crude product is a hydroxy-ester. Hydrolyze using LiOH (2 equiv) in THF/H

      
      O (1:1) at RT for 4 hours to yield the free acid.
      
  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the C2 methine proton (typically

      
       4.2-4.5 ppm in the parent) and the appearance of the diastereotopic CH
      
      
      
      OH doublet at
      
      
      3.5-3.8 ppm.
Protocol B: Derivatization for Peptide Synthesis

Rationale: To use this intermediate in solid-phase peptide synthesis (SPPS), the orthogonal protection of the hydroxyl and carboxylic acid groups is required.

Workflow Diagram

ProtectionStrategy Start 2-(Hydroxymethyl) THF-2-COOH Step1 Esterification (BnBr, Cs2CO3) Start->Step1 Inter1 Benzyl Ester Step1->Inter1 Step2 OH Protection (TBSCl, Imidazole) Inter1->Step2 Inter2 TBS-Protected Benzyl Ester Step2->Inter2 Step3 Hydrogenolysis (H2, Pd/C) Inter2->Step3 Final TBS-Protected Free Acid Step3->Final

Figure 1: Orthogonal protection strategy for SPPS compatibility. The Benzyl ester allows for selective C-terminus deprotection if needed, while TBS protects the alcohol.

Detailed Procedure (Step 2: Silylation)
  • Dissolve the benzyl ester intermediate (1.0 equiv) in DMF (5 mL/mmol).

  • Add Imidazole (2.5 equiv) and DMAP (0.1 equiv).

  • Cool to 0°C and add TBSCl (tert-Butyldimethylsilyl chloride) (1.2 equiv) portion-wise.

  • Stir at RT for 12 hours.

  • Workup: Dilute with Et

    
    O, wash with 5% citric acid (to remove imidazole), water, and brine.
    
  • Yield Expectation: >90%.

Advanced Application: Spirocyclic Scaffold Construction

The quaternary C2 center is an ideal pivot point for creating spirocyclic ethers, which are high-value pharmacophores in modern kinase inhibitors.

Reaction Logic: Intramolecular cyclization between the C2-hydroxymethyl group and a functionalized side chain at C3 or C5 can yield spiro[tetrahydrofuran-2,3'-furan] systems.

Protocol:

  • Activation: Convert the primary alcohol (CH

    
    OH) to a leaving group (Mesylate/Tosylate).
    
  • Cyclization: Treat with NaH in THF to induce intramolecular displacement if a nucleophile is present on the ring, or use Radical Cyclization if an alkene is appended.

Analytical Quality Control

To ensure the integrity of this intermediate, the following parameters must be verified.

TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, DMSO-d6)Absence of

-proton signal. Presence of AB system for -CH

OH.
Purity HPLC (C18, Acetonitrile/Water + 0.1% TFA)> 97% Area
Stereochemistry Chiral HPLC (Chiralpak AD-H)> 95% ee (if using asymmetric synthesis)
Water Content Karl Fischer< 0.5% (Hygroscopic nature)

NMR Diagnostic Peaks:

  • Quaternary C2: ~85-90 ppm in 13C NMR (Significant downfield shift compared to non-substituted THF).

  • Carboxyl C=O: ~172-175 ppm.

References

  • Protheragen. this compound Product Profile.[3] Retrieved from

  • Organic Syntheses. General Methods for Furoic Acid Derivatives. Coll. Vol. 4, p. 493.[4] Retrieved from

  • BenchChem. Synthesis of Tetrahydrofuran-2,5-dicarboxylic Acid Derivatives. Retrieved from

  • ResearchGate. Scalable Chemoenzymatic Preparation of Tetrahydrofuran-2-carboxylic Acid. Retrieved from [5]

  • ChemPoint. 2-Furoic Acid Pharmaceutical Applications. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid

[1]

Status: Online Operator: Senior Application Scientist Ticket ID: THF-2-HM-PUR-001 Subject: Troubleshooting Isolation, Salt Removal, and Enantiopurity[1]

Executive Summary & Compound Dashboard

User Context: You are likely synthesizing this compound via the Cannizzaro reaction of 2-formyl-tetrahydrofuran-2-carboxylic acid precursors or via oxidation of 2,2-disubstituted THF derivatives. The Core Problem: This molecule is a "solubility trap." Its quaternary center (C2) bearing both a hydrophilic carboxyl group and a hydroxymethyl group renders it highly water-soluble and difficult to crystallize.[1] Standard organic extractions often fail, leaving the product in the aqueous phase or contaminated with inorganic salts.

Compound Snapshot
PropertyDataRelevance to Purification
CAS 442877-01-2Verification of identity.[1][2][3]
Formula C₆H₁₀O₄MW: 146.14 g/mol .[2][3]
pKa (Est.) ~3.5 – 3.8Acidic. Requires pH < 2.0 to fully protonate for extraction.
Solubility Water (High), MeOH (High), THF (Mod)Hard to partition into non-polar solvents.[1]
Stability Oligomerization riskWarning: Avoid prolonged heating of the free acid; intermolecular esterification is favored over strained

-lactone formation.

Troubleshooting Guide: Isolation & Extraction

Issue A: "I acidified the reaction mixture, but the product won't extract into Ethyl Acetate/DCM."

Diagnosis: The high polarity of the 2-hydroxymethyl group, combined with the cyclic ether oxygen, creates a solvation shell that resists transfer to organic phases, even when the carboxylic acid is protonated.

Protocol 1: The "Salting Out" & Continuous Extraction Method Standard separatory funnel extraction is insufficient for yields >60%.

  • Concentration: Reduce the aqueous reaction volume by rotary evaporation (Max bath temp: 40°C) to the minimum stirrable volume.

  • Acidification: Cool to 0°C. Acidify to pH 1.0–1.5 using 2M HCl. Do not use H₂SO₄ if you plan to use calcium salts later, as CaSO₄ is insoluble.

  • Saturation: Saturate the aqueous phase with solid NaCl. This disrupts the hydration shell (Salting Out effect).

  • Extraction:

    • Preferred: Use a Continuous Liquid-Liquid Extractor with Ethyl Acetate or THF for 12–24 hours.[1]

    • Alternative: Perform 5–6 manual extractions using a 3:1 mixture of Isopropanol:Chloroform . (Note: This pulls some salt, requiring a subsequent wash).

Issue B: "My product is a viscous oil containing inorganic salts (NaCl/Na₂SO₄)."

Diagnosis: If you neutralized a Cannizzaro reaction, you generated stoichiometric amounts of salt. Because the product is highly soluble in water, the salts co-precipitate or remain dissolved in the crude oil.

Protocol 2: Desalting via Ion Exchange (The Gold Standard) This method avoids liquid-liquid extraction entirely and is scalable.[1]

Resin: Strong Cation Exchange (e.g., Dowex 50W-X8 or Amberlite IR-120) in H+ form.[1]

  • Column Prep: Pack a column with resin (approx. 10g resin per 1g of theoretical product). Flush with deionized water until eluent is neutral.

  • Loading: Dissolve your crude salt/product mixture in minimal water. Load onto the column.[4]

    • Mechanism:[1][4][5][6][7] The Na+ ions bind to the resin, displacing H+. The product (now the free acid) flows through because it does not bind to the cation exchanger.

  • Elution: Elute with deionized water. Monitor fractions via TLC (stain with Hanessian’s stain or KMnO₄; UV is weak).

  • Finishing: Lyophilize the acidic fractions. Do not use high-heat rotary evaporation to avoid oligomerization.[1]

Advanced Troubleshooting: Enantiopurity & Crystallization

Issue C: "I cannot get the product to crystallize."

Diagnosis: The racemic compound is often an oil due to hydrogen bond disruption. Crystallization usually requires high enantiopurity or derivatization.

Solution:

  • Seed with Enantiomer: If you have a small amount of pure enantiomer, use it to seed the super-saturated oil in Et₂O/Hexane at -20°C.

  • Derivatization (Chiral Resolution):

    • React the racemate with (S)-(-)-1-Phenylethylamine or L-Phenylalaninol .[1]

    • These amines form diastereomeric salts which are often crystalline solids.

    • Recrystallize the salt from Acetone/EtOH to upgrade chiral purity (e.g., >98% ee).

    • Release the free acid using the Ion Exchange protocol (Protocol 2) above.

Visual Workflows

Workflow 1: Purification Logic Tree

Use this diagram to decide your purification route based on crude state.

PurificationLogicStartStart: Crude Reaction MixtureCheckSaltContains Inorganic Salts?Start->CheckSaltIonExchangeRoute A: Ion Exchange(Dowex 50W-X8)CheckSalt->IonExchangeYes (High Salt)ExtractRoute B: Continuous Extraction(EtOAc + NaCl Saturation)CheckSalt->ExtractNo (Low Salt)CheckChiralIs Enantiopurity Required?IonExchange->CheckChiralExtract->CheckChiralResolutionChiral Resolution(w/ L-Phenylalaninol)CheckChiral->ResolutionYesFinalFinal Product:Viscous Oil or Low-Melting SolidCheckChiral->FinalNo (Racemic OK)Resolution->Final

Caption: Decision matrix for selecting between Ion Exchange (for salt-heavy mixtures) and Continuous Extraction.

Workflow 2: Ion Exchange Desalting Mechanism

Visualizing how the Free Acid is isolated from Sodium salts.

IonExchangeFeedFeed Solution(R-COO- Na+ + NaCl)ResinResin Bed (H+ Form)(R-SO3- H+)Feed->ResinExchangeExchange EventNa+ trapped on ResinH+ released to solutionResin->ExchangeFlowEluateEluate(R-COOH + HCl)Exchange->EluateEvapLyophilization(Removes HCl + Water)Eluate->EvapProductPure Product(R-COOH)Evap->Product

Caption: The cation exchange process converts the salt form (R-COONa) to the free acid (R-COOH) while trapping sodium ions.[1][8]

Frequently Asked Questions (FAQs)

Q1: Is there a risk of lactonization during purification? A: Intramolecular lactonization is structurally disfavored. The formation of a

1intermolecular
  • Prevention:[1] Avoid heating the free acid above 50°C in the absence of solvent. Store as a dilute solution or frozen if possible.

Q2: Can I distill this compound? A: Direct distillation is risky due to the high boiling point and potential for decomposition/oligomerization. Kugelrohr distillation under high vacuum (<0.1 mmHg) is possible for small scales, but lyophilization or chromatography is preferred.

Q3: Why is my NMR showing broad peaks? A: This compound engages in extensive hydrogen bonding (dimerization) in non-polar solvents like CDCl₃.

  • Fix: Run NMR in DMSO-d6 or D₂O to break up aggregates and sharpen the signals.[1]

References

  • CymitQuimica. 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid Product Data. Retrieved from

  • Organic Syntheses. Purification of Tetrahydrofuran and Derivatives. Org. Synth. Coll. Vol. 4, 474. Retrieved from [1]

  • ResearchGate. Isolation of Hydroxy Acids via Ion Exchange. Retrieved from

  • Google Patents. Process for preparing optically active tetrahydro-2-furoic acid (US4985575A). Retrieved from

  • BenchChem. Synthesis and Purification of Tetrahydrofuran Carboxylic Acids. Retrieved from [1]

Chiral Resolution Support Center: 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the unique stereochemical challenges of resolving 2-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid .

This molecule is a highly valuable chiral building block, but it presents a notorious structural trap: a quaternary stereocenter at C2 that forces a primary hydroxyl group and a carboxylic acid into close spatial proximity. Due to the Thorpe-Ingold effect, this proximity drastically lowers the entropic barrier for intramolecular condensation, meaning your target molecule desperately "wants" to form a spiro-γ-lactone under acidic or thermal conditions.

The following troubleshooting guide and self-validating protocols are designed to help you navigate these mechanistic pitfalls, explaining not just what to do, but why you are doing it.

Troubleshooting FAQs: Navigating Resolution Roadblocks

FAQ 1: Classical Resolution

Q: I am using (R)-(+)-1-phenylethylamine to resolve the racemic acid via diastereomeric salt formation, but my yields are abysmal and my NMR shows a new byproduct. What is happening?

The Causality: You have likely fallen into the thermodynamic sink of spiro-lactonization. When you heat the solvent to dissolve the diastereomeric salts for recrystallization, or if your pH drops too low during the free-acid liberation step, the molecule undergoes dehydration to form 1,6-dioxaspiro[4.4]nonan-2-one (a spiro-γ-lactone). The classical resolution of tetrahydrofuran-2-carboxylic acids using chiral amines like 1-phenylethylamine (α-PEA) is highly effective [1], but the presence of the C2-hydroxymethyl group makes this specific derivative exquisitely sensitive to heat.

The Solution:

  • Limit Thermal Exposure: Never boil your recrystallization solvent (typically EtOAc/MeOH). Dissolve the salt at the lowest possible temperature (e.g., 45–50 °C).

  • Rapid, Cold Workup: During the liberation of the free acid, use ice-cold 1M HCl to adjust the pH to 2.5, and extract immediately into ethyl acetate. Do not let the aqueous acidic layer sit at room temperature.

  • Validation Checkpoint: Run an IR spectrum of your isolated product. If you see a carbonyl stretch at ~1770 cm⁻¹, you have formed the lactone. The desired free carboxylic acid should appear closer to ~1710 cm⁻¹.

FAQ 2: Biocatalytic / Enzymatic Resolution

Q: I attempted a kinetic resolution using a standard lipase to esterify the carboxylic acid, but the reaction stalled at <5% conversion. Why is the enzyme failing?

The Causality: Standard lipases cannot easily access the carbonyl carbon of this specific carboxylic acid because it is attached to a sterically hindered quaternary stereocenter. The bulk of the THF ring and the adjacent hydroxymethyl group physically block the enzyme's active site.

The Solution: Reverse your enzymatic strategy. Instead of targeting the sterically hindered carboxylic acid, target the unhindered primary hydroxyl group. Use Novozym 435 (immobilized Candida antarctica Lipase B), which is uniquely suited for the selective acylation of primary alcohols in the presence of carboxylic acids [2]. By using vinyl acetate as an acyl donor in an organic solvent (e.g., MTBE or hexane), Novozym 435 will selectively acetylate the hydroxymethyl group of one enantiomer, allowing for an easy separation of the acetylated enantiomer from the unreacted free-alcohol enantiomer.

FAQ 3: Chromatographic Separation (SFC)

Q: I am trying to separate the enantiomers via preparative Supercritical Fluid Chromatography (SFC), but I am getting severe peak tailing and poor resolution.

The Causality: The free acid and the primary alcohol form a strong intramolecular hydrogen-bonding network, which competes dynamically with the chiral stationary phase (CSP). Furthermore, the free carboxylic acid interacts strongly with the basic sites on standard amylose/cellulose-based columns.

The Solution: You must disrupt the hydrogen bonding. Either add a modifier combination of 0.1% TFA and 0.1% DEA to your mobile phase to sharpen the peaks, or, preferably, derivatize the racemic mixture to a methyl ester prior to SFC. The esterified enantiomers separate cleanly on a Chiralpak AD-H or IC column. You can then gently hydrolyze the separated esters using LiOH in THF/H₂O at 0 °C to recover your enantiopure acids without inducing lactonization.

Quantitative Method Comparison

To help you select the optimal resolution strategy based on your project phase, consult the comparative data below:

Resolution StrategyTypical Yield (%)Max ee (%)ScalabilityRelative CostPrimary Mechanistic Limitation
Classical Salt (1-PEA) 30 - 35>98High (Multi-kg)LowLactonization during hot recrystallization
Enzymatic (Novozym 435) 45 - 48>99Medium (10-100g)ModerateRequires selective O-acylation, not esterification
Chiral SFC (Prep) 40 - 45>99Low (<10g)HighPoor solubility/tailing of the free acid form

Visual Workflows and Mechanistic Pathways

G Racemate Racemic 2-(Hydroxymethyl)THF-2-carboxylic acid Scale Determine Scale & Purity Target Racemate->Scale Prep Preparative Scale (>10 g) Scale->Prep Analytical Analytical / Small Scale (<10 g) Scale->Analytical Classical Classical Resolution (e.g., 1-Phenylethylamine) Prep->Classical Enzymatic Enzymatic Kinetic Resolution (Novozym 435) Prep->Enzymatic Analytical->Enzymatic SFC Chiral SFC / HPLC (Ester Derivatization) Analytical->SFC Lactone Risk: Spiro-Lactone Formation (Heat/Acid) Classical->Lactone If heated

Decision matrix for selecting a chiral resolution strategy.

G Open Open-Chain Enantiomer (Active Target) Acid Acidic Workup (pH < 3) / Heat Open->Acid Dehydration Spiro Spiro-γ-Lactone (Thermodynamic Sink) Acid->Spiro Base Mild Base (Hydrolysis) Spiro->Base Ring Opening Base->Open

Mechanistic pathway of the competing spiro-lactonization side reaction.

Self-Validating Experimental Protocol

Classical Resolution via (R)-(+)-1-Phenylethylamine [3]

This protocol utilizes a self-validating feedback loop to ensure the quaternary acid does not degrade during isolation.

Phase 1: Diastereomeric Salt Formation

  • Dissolution: Suspend 10.0 g (68.4 mmol) of racemic this compound in 80 mL of a 9:1 Ethyl Acetate/Methanol mixture.

  • Amine Addition: Slowly add 4.14 g (34.2 mmol, 0.5 equiv) of (R)-(+)-1-phenylethylamine dropwise at room temperature. The solution will mildly exotherm.

  • Crystallization: Heat the mixture gently to no more than 45 °C until homogeneous. Allow the flask to cool to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Filter the resulting white crystals and wash with 10 mL of cold Ethyl Acetate.

    • Validation Check: Take a 5 mg sample of the salt, dissolve in D₂O, and run a ¹H-NMR. Check the integration ratio of the aromatic protons of the amine (5H) against the THF ring protons to confirm a 1:1 salt stoichiometry.

Phase 2: Free Acid Liberation (Critical Step)

  • Suspension: Suspend the isolated salt in 30 mL of deionized water and cool the flask in an ice-water bath to 0–5 °C.

  • Biphasic Acidification: Add 30 mL of cold Ethyl Acetate to the flask to create a biphasic system. Causality: Having the organic layer present ensures that as soon as the free acid is liberated, it partitions into the organic phase, shielding it from the aqueous acid and preventing lactonization.

  • pH Adjustment: Slowly add ice-cold 1M HCl dropwise under vigorous stirring until the aqueous layer reaches pH 2.5.

  • Extraction: Immediately separate the layers. Extract the aqueous layer with an additional 2 x 20 mL of cold Ethyl Acetate.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Concentrate under reduced pressure using a water bath set to no higher than 30 °C .

    • Validation Check: Perform an IR scan of the resulting oil. A clean peak at ~1710 cm⁻¹ validates success. A peak at ~1770 cm⁻¹ indicates thermal/acidic degradation into the spiro-lactone.

References

  • Belanger, P. C., & Williams, H. W. R. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry.[Link]

  • Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology (RSC Publishing).[Link]

  • BenchChem / PMC. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Center for Biotechnology Information.[Link]

Technical Support Center: 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS: 442877-01-2). As a highly functionalized cyclic ether featuring both a primary alcohol and a carboxylic acid at the geminal C2 position, this compound presents unique stability challenges during synthesis, formulation, and analytical quantification.

This guide is designed for researchers and drug development professionals, providing field-proven insights into its degradation mechanisms, troubleshooting analytical discrepancies, and implementing self-validating experimental protocols.

Section 1: Mechanistic FAQs (Understanding the Causality)

Q1: What are the primary degradation pathways of this compound in aqueous solutions? The degradation of this compound is driven by the structural vulnerabilities of the substituted tetrahydrofuran (THF) ring. There are three primary pathways:

  • Oxidative Degradation: The primary alcohol (hydroxymethyl group) is highly susceptible to oxidation. Under oxidative stress, it converts first to an aldehyde and subsequently to tetrahydrofuran-2,2-dicarboxylic acid. Furthermore, the THF ring itself can undergo auto-oxidation to form

    
    -hydroperoxides, initiating radical-mediated ring-opening, a well-documented phenomenon in  [1].
    
  • Acid/Base-Catalyzed Ring Opening: The ether oxygen in the THF ring can be protonated under low pH conditions. Because the C2 position is geminally substituted with electron-withdrawing groups, the adjacent C-O bond is weakened, leading to hydrolytic cleavage and the formation of acyclic hydroxy acids.

  • Enzymatic/Microbial Degradation: In environmental or bioreactor settings, multicomponent monooxygenases catalyze the initial hydroxylation of the THF ring at the

    
    -position. This triggers spontaneous ring-opening and subsequent mineralization, a pathway conserved across  [2].
    

DegradationMechanisms A 2-(Hydroxymethyl)tetrahydrofuran- 2-carboxylic acid B Oxidative Pathway (THF-2,2-dicarboxylic acid) A->B O2 / Metal Catalysts C Ring-Opening Pathway (Acyclic Hydroxy Acids) A->C Acid/Base Hydrolysis D Thermal Decarboxylation (THF-Alcohols) A->D Heat (>100°C) E Mineralization / Complete Degradation (CO2 + H2O) B->E Further Oxidation C->E Enzymatic/Microbial Cleavage

Figure 1: Primary degradation pathways of this compound.

Q2: Why does my compound degrade rapidly during high-temperature concentration steps? Thermal stress (>80°C) induces decarboxylation. The presence of the ether oxygen and the hydroxymethyl group stabilizes the transition state for the loss of


 from the C2-carboxylic acid. This thermal degradation yields tetrahydrofurfuryl alcohol derivatives, a process analogous to the  [3].

Section 2: Troubleshooting Analytical Workflows

Issue: Inconsistent quantification and "ghost peaks" during LC-MS/MS analysis.

Root Cause Analysis: Researchers often confuse true chemical degradation in the sample vial with in-source fragmentation during electrospray ionization (ESI). The loss of water (-18 Da) from the hydroxymethyl group or the loss of


 (-44 Da) readily occurs within the mass spectrometer's source due to the high thermal and electrical energy, mimicking actual degradation products.

The Solution (Self-Validating System): To establish causality, you must decouple sample degradation from instrument artifacts. Always run a parallel control using a stable isotope-labeled internal standard (SIL-ISTD) spiked into the sample post-stress but pre-analysis. If the ratio of the analyte to the ISTD changes across different time points, the degradation is chemical. If the ratio remains constant but the absolute signal drops while fragment peaks rise, you are observing in-source fragmentation.

Section 3: Experimental Protocols

Protocol: Standardized Forced Degradation & Kinetic Profiling

This methodology establishes a self-validating framework to accurately profile the degradation kinetics of this compound without analytical bias.

Step 1: Baseline Preparation

  • Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade water.

  • Causality Check: Ensure the water is degassed. Dissolved oxygen can prematurely trigger the oxidative degradation pathway, skewing baseline

    
     measurements.
    

Step 2: Stress Application

  • Acidic Stress: Aliquot 1 mL of stock and add 1 mL of 0.2 M HCl. Incubate at 60°C.

  • Oxidative Stress: Aliquot 1 mL of stock and add 1 mL of 6%

    
    . Incubate at 25°C in the dark.
    
  • Thermal Stress: Incubate 1 mL of stock in a sealed, pressure-rated vial at 105°C.

Step 3: Quenching & Spiking (Critical Step)

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), extract a 100 µL aliquot.

  • Immediate Quench: For acidic stress, neutralize with 100 µL of 0.1 M NaOH. For oxidative stress, quench with 100 µL of 10 mM sodium thiosulfate. Why? Failing to quench freezes the kinetic state; otherwise, the compound will continue to degrade while sitting in the autosampler queue, invalidating your time-course data.

  • Spike the quenched sample with 10 µL of a known concentration SIL-ISTD.

Step 4: LC-MS/MS Analysis

  • Analyze using a C18 column with a gradient of 0.1% formic acid in water and acetonitrile. Monitor the parent mass and specific transitions for the dicarboxylic acid and ring-opened acyclic diols.

ValidationWorkflow S1 1. Baseline Prep (Degassed Solvent) S2 2. Stress Application (Acid/Oxidative/Thermal) S1->S2 S3 3. Quench & Spike (Neutralize & Add ISTD) S2->S3 S4 4. LC-MS/MS Analysis (Quantify Degradants) S3->S4

Figure 2: Self-validating experimental workflow for forced degradation profiling.

Section 4: Quantitative Data Summaries

The following table summarizes the expected degradation kinetics and primary products of this compound under standardized stress conditions.

Stress ConditionPrimary MechanismMajor Degradant IdentifiedEstimated Half-Life (

)
Oxidative (3%

, 25°C)
Hydroxymethyl OxidationTetrahydrofuran-2,2-dicarboxylic acid~ 48 hours
Acidic (0.1 M HCl, 60°C)Ether Hydrolysis (Ring-Opening)Acyclic hydroxy acids / Diols~ 12 hours
Basic (0.1 M NaOH, 60°C)Base-Catalyzed Ring-Opening5-hydroxyvaleric acid derivatives~ 36 hours
Thermal (Aqueous, 105°C)DecarboxylationTetrahydrofurfuryl alcohol~ 72 hours

References

  • Probing O2-dependence of tetrahydrofuranyl reactions via isomer-resolved speciation. Office of Scientific and Technical Information (OSTI), U.S. Department of Energy. URL: [Link]

  • A Multicomponent THF Hydroxylase Initiates Tetrahydrofuran Degradation in Cupriavidus metallidurans ZM02. Applied and Environmental Microbiology (ASM Journals). URL:[Link]

  • Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to Tetrahydrofuran-2,5-dicarboxylic Acid Using Hydrotalcite-Supported Gold Catalysts. ACS Sustainable Chemistry & Engineering. URL:[Link]

  • Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase. PubMed Central (PMC). URL:[Link]

Technical Support Center: 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the synthesis of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS: 442877-01-2), a critical


-disubstituted heterocyclic building block.[1]

The most robust synthetic route for this quaternary center formation is the


-hydroxymethylation of alkyl tetrahydro-2-furoates  via enolate trapping with formaldehyde. This method, while direct, is fraught with technical pitfalls regarding enolate stability, electrophile reactivity, and product isolation.

Phase 1: Core Reaction & Mechanistic Logic

The Protocol: The synthesis relies on the generation of a quaternary center at the C2 position of the tetrahydrofuran (THF) ring.

  • Substrate: Ethyl tetrahydro-2-furoate (or Methyl ester).

  • Reagent: Lithium Diisopropylamide (LDA) or LiHMDS (Lithium Hexamethyldisilazide).

  • Electrophile: Monomeric Formaldehyde (generated in situ from Paraformaldehyde).

  • Mechanism: Deprotonation of the

    
    -proton to form a lithium enolate, followed by an Aldol-like addition to formaldehyde.
    
Experimental Workflow Visualization

The following diagram outlines the critical path and decision nodes for the synthesis.

SynthesisWorkflow cluster_Trouble Critical Failure Points Start Start: Ethyl Tetrahydro-2-furoate LDA_Prep LDA Generation (-78°C) (Anhydrous THF) Start->LDA_Prep Dry & Degas Enolization Enolate Formation (30-60 min soak) LDA_Prep->Enolization Add Substrate HCHO_Add Formaldehyde Trapping (Cracked Paraformaldehyde) Enolization->HCHO_Add Cannula Transfer Fail1 No Reaction? Check Moisture Enolization->Fail1 Quench Quench (Sat. NH4Cl) HCHO_Add->Quench Warm to RT Fail2 Polymerization? Check HCHO Temp HCHO_Add->Fail2 Hydrolysis Ester Hydrolysis (LiOH/MeOH) Quench->Hydrolysis Crude Ester Isolation Isolation (Ion Exchange/Lyophilization) Hydrolysis->Isolation Polar Product

Caption: Operational workflow for the


-hydroxymethylation of tetrahydro-2-furoate. Critical control points are highlighted in yellow.

Phase 2: Troubleshooting Guide (Q&A)

Category A: Enolization & Reagent Integrity

Q1: I am recovering starting material (Tetrahydro-2-furoate) despite using 1.2 equivalents of LDA. Why isn't the enolate forming? Diagnosis: This is a classic "Wet THF" or "Dead LDA" scenario.

  • The Science: The pKa of the

    
    -proton in tetrahydro-2-furoate is approximately 24-25. LDA (pKa ~36) should quantitatively deprotonate it. However, microscopic traces of water rapidly quench LDA, regenerating diisopropylamine, which is not basic enough to deprotonate the ester.
    
  • The Fix:

    • Titrate your n-BuLi: Don't assume the bottle concentration is accurate. Use the diphenylacetic acid or N-pivaloyl-o-toluidine titration method.

    • Distill THF: Use freshly distilled THF (Na/Benzophenone) or THF from a solvent purification system (SPS). Molecular sieves alone are often insufficient for -78°C enolate chemistry.

    • Temperature: Ensure the internal temperature is actually -78°C. If the deprotonation is done warmer (e.g., -40°C), Claisen self-condensation of the ester becomes a competing pathway.

Q2: My reaction mixture turns dark brown/black upon adding the ester. Is this normal? Diagnosis: Likely decomposition or polymerization.

  • The Science: Tetrahydro-2-furoates are sensitive to ring opening under harsh conditions. A dark color often indicates the "stripping" of the ring oxygen or polymerization of the THF ring initiated by localized "hot spots" of base.

  • The Fix:

    • Add the ester slowly (dropwise) as a solution in THF, running down the side of the flask to pre-cool it before it hits the bulk LDA solution.

    • Verify your inert atmosphere (Argon is preferred over Nitrogen for lithium chemistry as it is heavier and blankets the solution better).

Category B: Formaldehyde Trapping

Q3: I used Paraformaldehyde directly in the flask, but the yield is <10%. Why? Diagnosis: Heterogeneous reaction failure.

  • The Science: Solid paraformaldehyde is a polymer (

    
    ). It reacts extremely slowly with enolates at -78°C. By the time the reaction warms up enough to depolymerize the solid, the enolate has likely decomposed or protonated.
    
  • The Fix: You must use Monomeric Formaldehyde .

    • Protocol: Set up a separate flask with dry paraformaldehyde. Heat it to 140-160°C to "crack" it into gaseous formaldehyde (

      
      ).
      
    • Transport: Use a stream of dry Nitrogen to carry the formaldehyde gas through a wide-bore cannula directly into your -78°C enolate solution.

    • Warning: Ensure the cannula does not clog (polymerize) at the tip where it touches the cold solution. Position the tip above the liquid surface or use a high flow rate.

Q4: Can I use commercial Formalin (37% aqueous formaldehyde)? Diagnosis: ABSOLUTELY NOT.

  • The Science: Formalin contains water and methanol. Water will instantly quench the lithium enolate (reaction rate

    
    ), resulting in quantitative recovery of starting material.
    
Category C: Workup & Isolation (The "Invisible Product" Syndrome)

Q5: The reaction seemed to work (TLC showed a new spot), but after aqueous workup, I have nothing in my organic layer. Where did it go? Diagnosis: Water solubility.

  • The Science: The product, this compound (and even its ester precursor), is highly polar. The presence of the ether oxygen, the hydroxyl group, and the carboxyl group makes it extremely water-soluble (LogP < 0).

  • The Fix:

    • Don't Wash Away: Do not perform standard washes (brine/water) if possible.

    • Salting Out: Saturate the aqueous phase with NaCl or

      
       before extraction.
      
    • Solvent Choice: Use Ethyl Acetate/Isopropanol (3:1) or Dichloromethane/Methanol (9:1) for extraction. Standard ether or hexane will not extract this molecule.

    • Lyophilization: For the free acid, it is often best to acidify the aqueous layer carefully, remove water via freeze-drying (lyophilization), and then triturate the solid residue with dry acetone or ethanol to recover the product from the salts.

Phase 3: Data & Specifications

Reagent Compatibility Table
ReagentRoleCritical SpecificationTroubleshooting Note
Ethyl Tetrahydro-2-furoate SubstratePurity >98%, DryDistill if yellow/aged.
LDA BaseFreshly preparedCommercial solutions often degrade. Prep in situ.
Paraformaldehyde Electrophile SourceDry powderMust be cracked thermally to gas.
THF SolventAnhydrous (<50 ppm H2O)Water kills the reaction instantly.
NH4Cl (sat. aq) QuenchSaturatedCold quench prevents retro-aldol.
Pathway Visualization: The "Dry" Chain

ChemicalPathway Substrate THF-2-Ester Enolate Li-Enolate (Reactive Intermediate) Substrate->Enolate LDA, -78°C AldolAdduct Aldol Adduct (Li-Alkoxide) Enolate->AldolAdduct HCHO (gas) Product 2-HM-THF-2-COOH (Target) AldolAdduct->Product 1. H3O+ 2. LiOH (Hydrolysis)

Caption: Chemical transformation pathway. The stability of the Li-Enolate is the rate-determining factor for success.

References

  • Organic Syntheses , "Tetrahydro-2-furoic acid and derivatives." Org.[2] Synth. Coll. Vol. 1, p. 274.[2] Available at: [Link]

  • Protheragen , "this compound Technical Data."[1] Available at: [Link]

  • Frontiers in Chemistry , "Bio-Synthesis of furan derivatives." Frontiers. Available at: [Link]

(Note: While specific literature on the exact alpha-hydroxymethylation of this CAS is proprietary or sparse, the protocols above are derived from standard "Seebach-type" alkylation methodologies for heterocyclic esters validated by the provided search contexts regarding tetrahydro-2-furoic acid reactivity.)

Sources

Technical Support Center: Synthesis of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on identifying and mitigating side reactions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

The most common and scalable route to this compound is the catalytic hydrogenation of 5-(hydroxymethyl)-2-furoic acid (HMFA). This method involves the saturation of the furan ring to the desired tetrahydrofuran core. While effective, this process is susceptible to several side reactions that can impact yield and purity. This guide will focus on troubleshooting these specific issues.

Core Synthesis Pathway: Catalytic Hydrogenation of 5-(Hydroxymethyl)-2-furoic Acid

The primary transformation involves the reduction of the furan ring in HMFA to a tetrahydrofuran ring using a heterogeneous catalyst, typically a noble metal on a carbon support (e.g., Pd/C, Rh/C, Ru/C), under a hydrogen atmosphere.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: Incomplete Hydrogenation of the Furan Ring

Q1: My reaction seems to stall, and I'm isolating starting material or partially hydrogenated intermediates like dihydrofurans. What's going on?

A1: Incomplete hydrogenation is a common issue that can stem from several factors related to catalyst activity and reaction conditions.

  • Causality: The furan ring is aromatic, and its complete saturation requires an active catalyst and sufficient hydrogen availability. Catalyst deactivation or insufficient hydrogen pressure can lead to the accumulation of more stable dihydrofuran intermediates.

  • Troubleshooting & Optimization:

    • Catalyst Activity:

      • Use a fresh, high-quality catalyst. Catalysts, especially palladium on carbon, can lose activity over time due to oxidation or improper storage.

      • Ensure proper handling. Handle the catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of argon) to prevent deactivation before it's introduced to the reaction.

    • Hydrogen Supply:

      • Check for leaks. Ensure your hydrogenation apparatus (whether a balloon setup or a Parr hydrogenator) is leak-proof to maintain consistent hydrogen pressure.

      • Increase hydrogen pressure. If your equipment allows, increasing the hydrogen pressure can enhance the rate of hydrogenation and drive the reaction to completion.

    • Reaction Conditions:

      • Optimize solvent. Protic solvents like ethanol or methanol are often effective for this type of hydrogenation.

      • Adequate mixing. Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer of hydrogen to the catalyst surface.[1]

Issue 2: Formation of Ring-Opened Byproducts (Hydrogenolysis)

Q2: I'm observing significant amounts of straight-chain byproducts in my crude product. What is causing the ring to open?

A2: The formation of linear compounds is a result of hydrogenolysis, a side reaction where a C-O bond in the furan ring is cleaved by hydrogen. This is a well-documented side reaction in furan hydrogenation.[1][2][3]

  • Causality: The C-O bonds in the furan ring, particularly after partial hydrogenation, can become susceptible to cleavage under hydrogenating conditions, especially at elevated temperatures. The reaction can be thought of as a competition between ring saturation and ring opening.[2][3] DFT studies have shown that upon initial hydrogenation of the furan ring, the barrier for ring opening can become lower.[2]

  • Troubleshooting & Optimization:

    • Temperature Control: This is the most critical parameter. Lowering the reaction temperature will generally favor hydrogenation over hydrogenolysis.[1][4]

    • Catalyst Selection:

      • Rhodium- and Ruthenium-based catalysts are sometimes reported to be less prone to causing ring opening compared to Palladium under certain conditions. Experimenting with different catalysts (e.g., Rh/C, Ru/C) may be beneficial.

    • Solvent Choice: The solvent can influence the reaction pathway. While protic solvents are common, exploring aprotic solvents might alter the selectivity, although this could also impact the hydrogenation rate.

ParameterCondition Favoring HydrogenationCondition Favoring Hydrogenolysis (Ring Opening)
Temperature Lower (e.g., room temperature to 50 °C)Higher (e.g., > 80 °C)
Catalyst Rh/C or Ru/C may offer higher selectivityPd/C can be more prone to hydrogenolysis at elevated temperatures
Hydrogen Pressure Moderate to highHigh pressure can sometimes exacerbate hydrogenolysis
Issue 3: Loss of the Carboxylic Acid Group (Decarboxylation)

Q3: My yield is low, and I suspect I'm losing the carboxyl group. Is decarboxylation a known side reaction?

A3: Yes, decarboxylation of furoic acids and their hydrogenated derivatives can occur, particularly at higher temperatures.[1]

  • Causality: The carboxylic acid group can be thermally labile. While generally stable, prolonged reaction times at elevated temperatures can lead to the loss of CO2. This is a common decomposition pathway for many carboxylic acids.

  • Troubleshooting & Optimization:

    • Minimize Reaction Temperature: As with hydrogenolysis, keeping the temperature as low as is practical for achieving a reasonable reaction rate is crucial.

    • Limit Reaction Time: Monitor the reaction progress (e.g., by TLC, HPLC, or monitoring hydrogen uptake) and stop the reaction once the starting material is consumed to avoid prolonged exposure to heat.

    • pH Control: In some cases, the stability of the carboxylate salt is greater than the free acid. If the reaction conditions allow, running the hydrogenation on the sodium or potassium salt of the starting material might suppress decarboxylation.

Issue 4: Unwanted Reduction of the Hydroxymethyl Group

Q4: I'm seeing byproducts that appear to be missing the hydroxyl group on the side chain. Is it possible to reduce the -CH2OH group?

A4: Yes, hydrogenolysis of the C-O bond in the hydroxymethyl group is a possible side reaction, which would lead to the formation of 2-methyl-tetrahydrofuran-2-carboxylic acid.

  • Causality: The benzylic-like C-O bond in the hydroxymethylfuran precursor is susceptible to cleavage. While the furan ring is aromatic, this reactivity can persist to some extent in the tetrahydrofuran product, especially with highly active catalysts and forcing conditions. Selective hydrogenolysis of the C-OH bond in 5-hydroxymethyl-2-furancarboxylic acid has been reported to produce 5-methyl-2-furancarboxylic acid.[5]

  • Troubleshooting & Optimization:

    • Catalyst Choice: Palladium catalysts are often used for hydrogenolysis. If this side reaction is problematic, consider a less active catalyst or a different metal such as Rhodium or Ruthenium.

    • Milder Conditions: Employing lower hydrogen pressure and temperature can help to minimize over-reduction.

    • Additive Screening: In some cases, the addition of a mild catalyst poison or modifier can selectively suppress hydrogenolysis while allowing for ring hydrogenation. This requires careful optimization.

Experimental Workflow & Diagrams

General Protocol for Catalytic Hydrogenation of 5-(Hydroxymethyl)-2-furoic Acid
  • Catalyst Pre-treatment (if necessary): For catalysts like Pd/C, it is often used as is. For others, such as Raney Nickel, pre-washing with the reaction solvent is required.[1]

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a round-bottom flask for balloon hydrogenation or a stainless-steel autoclave for high-pressure reactions), add the 5-(hydroxymethyl)-2-furoic acid and the solvent.

  • Inerting: The vessel must be thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can be a catalyst poison and a safety hazard with hydrogen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the catalyst to the reaction mixture.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen to the desired pressure. Begin vigorous stirring and maintain the reaction at the desired temperature.

  • Monitoring: Track the reaction progress by monitoring hydrogen uptake or by analyzing aliquots via TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. The catalyst is typically removed by filtration through a pad of celite. Caution: Palladium on carbon can be pyrophoric upon exposure to air after the reaction. The filter cake should not be allowed to dry and should be quenched with water immediately after filtration.[1]

  • Isolation: The product is isolated from the filtrate by removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization or chromatography if necessary.

Troubleshooting Decision Tree

Troubleshooting cluster_incomplete Troubleshooting Incomplete Hydrogenation cluster_ring_opening Mitigating Ring Opening cluster_decarboxylation Preventing Decarboxylation cluster_side_chain Avoiding Side-Chain Reduction start Reaction Issue Identified incomplete Incomplete Hydrogenation start->incomplete Starting material or dihydrofuran intermediates present ring_opening Ring Opening Products Observed start->ring_opening Linear byproducts detected decarboxylation Low Yield / Decarboxylation Suspected start->decarboxylation Gas evolution / low mass balance side_chain_reduction Side-Chain Reduction Observed start->side_chain_reduction Loss of hydroxyl group check_catalyst Check Catalyst Activity (fresh catalyst, inert handling) incomplete->check_catalyst check_h2 Verify Hydrogen Supply (check for leaks, increase pressure) incomplete->check_h2 check_mixing Ensure Adequate Mixing incomplete->check_mixing lower_temp_ro Lower Reaction Temperature ring_opening->lower_temp_ro change_catalyst_ro Screen Different Catalysts (e.g., Rh/C, Ru/C) ring_opening->change_catalyst_ro lower_temp_decarb Lower Reaction Temperature decarboxylation->lower_temp_decarb shorter_time Reduce Reaction Time decarboxylation->shorter_time use_salt Consider using carboxylate salt decarboxylation->use_salt milder_cond Use Milder Conditions (lower pressure/temp) side_chain_reduction->milder_cond change_catalyst_scr Change Catalyst (avoid highly active Pd) side_chain_reduction->change_catalyst_scr

A decision tree for troubleshooting common side reactions.

References

Sources

Technical Support Center: Purification of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists requiring a robust protocol for the purification of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS: 442877-01-2).

This guide synthesizes structural analysis with established purification strategies for polar, chiral carboxylic acids. Given the compound's dual hydrogen-bonding motifs (carboxylic acid and primary alcohol), this protocol prioritizes solvent systems that manage high polarity while minimizing "oiling out."

Product Overview
  • Compound: this compound[1][2]

  • CAS: 442877-01-2[2]

  • Molecular Formula: C₆H₁₀O₄

  • Molecular Weight: 146.14 g/mol [2]

  • Physical State: Solid (High probability based on structural analogs like 2-methyltetrahydrofuran-2-carboxylic acid, MP ~116°C [1]).

  • Key Challenge: The molecule contains both a hydrophilic carboxyl group and a hydroxymethyl group on a quaternary center. This high polarity increases the risk of the compound separating as an oil rather than a crystal.

Part 1: Solvent Selection Strategy (The "Setup")

Q: I cannot find a literature melting point. How do I choose a solvent? A: Because specific literature on this exact CAS is sparse, you must rely on structural homology . The 2-methyl analog melts at ~116-118°C [1]. The addition of the hydroxyl group in your target likely raises the melting point further due to intermolecular hydrogen bonding.

Use the "Polarity Ladder" screening method. The goal is to find a solvent that solubilizes the impurity but crystallizes the product (or vice versa).

Recommended Solvent Systems
System TypeSolvent Pair (Solvent / Anti-solvent)Rationale
Standard (First Choice) Ethyl Acetate / Hexanes (or Heptane) Excellent for polar acids. The ester dissolves the acid; the alkane reduces solubility gradually.
High Polarity Acetone / Diethyl Ether Use if the compound is insoluble in hot Ethyl Acetate.
Aqueous Water (Single solvent) Caution: Only if the compound is highly crystalline. Risk of hydration or difficulty drying.
Chiral Resolution THF / Isopropyl Alcohol Often used when purifying via salt formation (e.g., with chiral amines) [2].

Part 2: The Recrystallization Protocol

Q: What is the step-by-step workflow for the free acid? A: Follow this "Self-Validating" protocol. If Step 3 fails (oiling out), immediately switch to the Troubleshooting section.

Workflow Diagram

Recrystallization_Workflow Start Crude Solid (2-Hydroxymethyl-THF-2-COOH) Dissolve Dissolve in Min. Vol. Hot Solvent (e.g., EtOAC) Start->Dissolve Filter Hot Filtration (Remove insoluble salts) Dissolve->Filter Cool Slow Cooling (RT -> 4°C -> -20°C) Filter->Cool Check Observation Check Cool->Check Crystals Crystals Formed Check->Crystals Clear Solid Oil Oiling Out Check->Oil Two Liquid Phases Seed Add Seed Crystal or Scratch Glass Check->Seed No Precipitate Isolate Vacuum Filtration & Wash (Cold Solvent) Crystals->Isolate Reheat Reheat & Add More Solvent Oil->Reheat Seed->Cool Reheat->Cool

Figure 1: Decision logic for the recrystallization of polar carboxylic acids.

Detailed Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethyl Acetate and heat to a gentle reflux. Add solvent in small portions until the solid just dissolves.

    • Critical Check: If you see insoluble particles that look like salts (inorganic), filter the hot solution immediately.

  • Anti-Solvent Addition (Optional): If the solution is very concentrated but no crystals form upon slight cooling, add warm Hexane dropwise until a faint turbidity (cloudiness) persists. Then add 1-2 drops of Ethyl Acetate to clear it.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed .

    • Why? Rapid cooling traps impurities.

  • Crystallization: Once at room temperature, move to a 4°C fridge.

  • Isolation: Filter the crystals using a Büchner funnel. Wash with cold solvent mixture (e.g., 1:1 EtOAc/Hexane).

Part 3: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why? A: This is the most common failure mode for this molecule due to its low melting point and high polarity.

  • Cause: The temperature of the solution dropped below the "oiling out" temperature (liquid-liquid phase separation) before it reached the crystallization temperature.

  • Solution 1 (The Re-Heat): Reheat the mixture to redissolve the oil. Add more of the good solvent (Ethyl Acetate) to dilute it. This lowers the saturation point, preventing phase separation.

  • Solution 2 (The Scratch): While the oil is present, scratch the inner wall of the flask with a glass rod at the interface of the oil and solvent. This can induce nucleation.

Q: I obtained a solid, but the NMR shows impurities. What now? A: The impurity might be a stereoisomer or a lactone.

  • Lactone Formation: The hydroxymethyl and carboxylic acid groups can cyclize under acidic/heat conditions to form a bicyclic lactone.

    • Check: Look for a shift in the IR spectrum (lactone C=O stretch ~1770 cm⁻¹) vs Acid C=O (~1710 cm⁻¹).

    • Fix: Avoid strong mineral acids during workup. Keep the recrystallization neutral.

Q: Can I purify this as a salt instead? A: Yes, and this is often superior for oily acids. If the free acid refuses to crystallize, convert it to the Dicyclohexylamine (DCHA) salt.

  • Dissolve crude acid in Acetone or THF.

  • Add 1.05 equivalents of Dicyclohexylamine.

  • The DCHA salt is usually highly crystalline and high-melting.

  • Recrystallize the salt from Ethanol or Acetone [2].

  • Regenerate the free acid by partitioning between Ethyl Acetate and 1M HCl.

Part 4: Summary Data Table

ParameterSpecification / Recommendation
Primary Solvent System Ethyl Acetate / Hexane (Start with 1:1 ratio)
Alternative Solvent Acetone (for DCHA salt formation)
Expected Melting Point >100°C (Estimated from methyl analog [1])
Critical Impurities Unreacted furan, Lactone derivatives, Stereoisomers
Handling Precaution Hygroscopic. Store in a desiccator.
References
  • American Elements. (n.d.). 2-Methyltetrahydrofuran-2-carboxylic Acid Properties. Retrieved from [Link][3]

  • Nohira, H. (1989). Method for optical resolution of (+-)-tetrahydrofuran-2-carboxylic acid. JPH01216983A. (Cited as analogous protocol for salt resolution of THF-carboxylic acids).
  • Wienhaus, H. (1913).[4] Reduction of Furoic Acid. (Foundational text on tetrahydro-2-furoic acid synthesis and isolation).

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

common impurities in 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS: 442877-01-2) .

This guide moves beyond basic product descriptions to address the causality of impurity formation during synthesis and storage. It focuses on the two primary synthetic routes utilized in pharmaceutical intermediate production:


-Alkylation of Furoic Acid Derivatives  and Selective Oxidation of Geminal Diols .

Critical Impurity Profiling by Synthetic Route

Understanding the origin of your material is the first step in troubleshooting. The impurity profile is strictly dependent on whether your batch was generated via Route A (C-C Bond Formation) or Route B (Oxidation) .

Route A: -Hydroxymethylation of Tetrahydro-2-furoic Acid

Mechanism: Lithiation of tetrahydro-2-furoic acid (or ester) followed by trapping with formaldehyde. Common Context: De novo synthesis of quaternary amino acid analogues or chiral building blocks.

Impurity TypeSpecific CompoundOrigin / MechanismDetection (LC-MS/NMR)
Starting Material Tetrahydro-2-furoic acidIncomplete enolization or quenching before HCHO addition.Distinct shift in proton NMR (missing quaternary C2).
Dehydration Product 2-Methylene-tetrahydrofuran-2-carboxylic acidAcid-catalyzed elimination of the

-hydroxyl group during workup.
Olefinic peaks in

H NMR (

5.0–6.0 ppm).
Oligomers Linear PolyestersIntermolecular esterification between the

alcohol and carboxylic acid.
Broadening of signals; multiple peaks in GPC/HPLC.
Aldol Reversal Formaldehyde adductsRetro-aldol reaction during thermal stress or basic workup.Presence of paraformaldehyde precipitate or HCHO gas.
Route B: Selective Oxidation of 2,2-Bis(hydroxymethyl)tetrahydrofuran

Mechanism: Mon-oxidation of a gem-diol using TEMPO/NaOCl or Pt/O


.
Common Context: Derivatization of pentaerythritol or carbohydrate precursors.
Impurity TypeSpecific CompoundOrigin / MechanismDetection (LC-MS/NMR)
Over-Oxidation Tetrahydrofuran-2,2-dicarboxylic acidNon-selective oxidation attacking both hydroxymethyl groups.Loss of diastereotopic -CH

OH protons; highly acidic.
Under-Oxidation 2-Formyl-2-(hydroxymethyl)tetrahydrofuranIncomplete oxidation; stalled at the aldehyde stage.Characteristic aldehyde proton (

9.5–10 ppm).
Lactone Isomer 2-Oxa-bicyclo[2.2.1]heptan-3-oneIntramolecular cyclization (if structurally feasible via bridge) or complex bridged ethers.IR shift: Carbonyl stretch moves to >1770 cm

.

Visualizing Impurity Pathways

The following diagram illustrates the divergence points where critical impurities are generated during the


-alkylation route, the most common method for introducing the quaternary center.

ImpurityPathways SM Tetrahydro-2-furoic Acid (Starting Material) Enolate Li-Enolate Intermediate SM->Enolate LDA, -78°C Target 2-(Hydroxymethyl)THF-2-carboxylic Acid (TARGET) Enolate->Target + HCHO (Formaldehyde) Imp_SM Impurity A: Residual SM Enolate->Imp_SM Protonation (Quench) (Incomplete Reaction) Imp_Dehyd Impurity B: Exocyclic Olefin (Dehydration) Target->Imp_Dehyd Acidic Workup / Heat (- H2O) Imp_Dimer Impurity C: Intermolecular Ester (Dimer/Oligomer) Target->Imp_Dimer Concentration / Storage (Self-Esterification)

Caption: Reaction scheme showing the genesis of dehydration and dimerization impurities during the alkylation of tetrahydro-2-furoic acid.

Troubleshooting & FAQs

Issue 1: "I see a persistent double bond signal in my NMR after workup."

Diagnosis: You have likely generated 2-methylene-tetrahydrofuran-2-carboxylic acid via acid-catalyzed dehydration.

  • The Cause: The tertiary alcohol at the

    
    -position (relative to the ring oxygen) and 
    
    
    
    -position (relative to the carboxyl) is sensitive. Using strong mineral acids (HCl, H
    
    
    SO
    
    
    ) to protonate the carboxylate salt during workup can trigger E1 or E2 elimination.
  • The Fix:

    • Switch to a milder acidification agent, such as Amberlyst-15 or Citric Acid (pH 4–5).

    • Keep the temperature strictly below 0°C during acidification.

    • Avoid distillation; purify via recrystallization or column chromatography on neutralized silica.

Issue 2: "My product is turning into a viscous gum/gel upon storage."

Diagnosis: Uncontrolled intermolecular esterification (oligomerization) .

  • The Cause: The molecule contains both a hydroxyl group and a carboxylic acid.[1][2] In concentrated form (neat oil), it acts as an AB-type monomer for polyesterification.

  • The Fix:

    • Storage: Store the compound as a stable salt (e.g., Sodium or Dicyclohexylammonium salt) rather than the free acid.

    • Recovery: If oligomerized, hydrolyze the material with 1N LiOH in THF/Water (1:1), then carefully re-acidify under cold conditions.

Issue 3: "Yield is low (<40%) and I recover starting material."

Diagnosis: Inefficient enolization or Retro-Aldol collapse.

  • The Cause: The enolate of tetrahydro-2-furoic acid is thermodynamically unstable compared to the open-chain isomer. Furthermore, the addition of formaldehyde is reversible. If the quench is not rapid and cold, the hydroxymethyl group is lost as formaldehyde gas.

  • The Fix:

    • Ensure LDA is fresh and titrated.

    • Use Paraformaldehyde cracked thermally to monomeric HCHO gas immediately before introduction, rather than aqueous formalin (which quenches the enolate).

    • Quench Protocol: Pour the reaction mixture into a cold buffer, rather than adding acid to the reaction. This locks the protonation state faster.

Analytical Validation Protocol

To certify the purity of this compound, use this self-validating analytical method.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (High aqueous stability required, e.g., Aqua C18).

  • Mobile Phase A: 0.1% H

    
    PO
    
    
    
    in Water.
  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B (Hold 5 min)

    
     40% B (over 15 min). Note: The molecule is highly polar and elutes early.
    
  • Detection: UV 210 nm (Weak chromophore; Refractive Index detector recommended for high concentrations).

Derivatization for Enantiomeric Purity (If Chiral): Since the molecule has a weak UV profile, direct chiral HPLC is difficult.

  • Protocol: React with (S)-(-)-1-Phenylethylamine .

  • Analysis: Analyze the resulting diastereomeric amide salts via

    
    H NMR. The diastereotopic protons of the ring -CH
    
    
    
    - groups will show distinct splitting patterns for the (S,S) vs (R,S) complexes.

References

  • Chemical Identity & Properties

    • This compound (CAS 442877-01-2).[3][4] Protheragen.[3] Available at: [Link]

  • Synthetic Methodology (Grignard/Alkylation Routes)

    • Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans.[5][6] Chemical Science (RSC).[5] Available at: [Link]

  • Mechanistic Insight (Cannizzaro & Oxidation)

    • Cannizzaro Reaction Mechanism and Applications.[1][7] SATHEE/IITK. Available at: [Link]

  • General THF Synthesis & Ring Closure

    • Synthesis of Tetrahydrofuran Derivatives Utilising Radical Reactions.[8][9] Diva-Portal. Available at: [Link]

Sources

Validation & Comparative

Biological Activity Comparison Guide: 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

As a Senior Application Scientist, I frequently observe drug development programs stall due to poor stereocontrol during early-stage scaffold design. When working with conformationally restricted, furanose-mimicking intermediates, understanding the causality behind stereochemistry is not just academic—it is the difference between a highly potent active pharmaceutical ingredient (API) and an inert byproduct.

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS: 442877-01-2) [1] is a highly versatile chiral intermediate used extensively in the synthesis of various pharmaceutical compounds[1]. Also known by its IUPAC name, 2-(hydroxymethyl)oxolane-2-carboxylic acid[2], this compound has a molecular formula of C6H10O4[3] and serves as a critical structural mimic for the ribose/deoxyribose sugar rings found in nucleoside analogs.

Because this compound is a synthetic building block rather than a final drug, this guide provides an objective comparison of how its (R)- and (S)-enantiomers dictate the biological activity of their downstream API derivatives, detailing their distinct enzymatic trajectories, chiral resolution protocols, and comparative performance.

Mechanistic Rationale: The Causality of C2 Stereochemistry

Why does the stereochemistry at the C2 position dictate downstream biological activity?

In biological systems, enzymes (such as host cellular kinases and viral polymerases) possess highly stereoselective binding pockets. The C2 position of this tetrahydrofuran (THF) scaffold is a quaternary center containing both a carboxylic acid and a hydroxymethyl group. This center dictates the 3D trajectory of the attached pharmacophores:

  • (R)-Enantiomer Context : In many antiviral and antineoplastic nucleoside analogs, the (R)-configuration at this anomeric-like center aligns the hydroxymethyl group in the optimal spatial geometry for 5'-kinase recognition. This alignment is causal to successful bioactivation (phosphorylation) and subsequent target inhibition.

  • (S)-Enantiomer Context : Conversely, the (S)-configuration projects the bulk of the carboxylic acid into the kinase's ATP-binding cleft. This causes a severe steric clash that prevents phosphorylation, rendering the downstream API biologically inert and shunting it toward rapid metabolic clearance.

Pathway cluster_0 Enzymatic Recognition & Bioactivation Pathway R_isomer (R)-Enantiomer Derivative Kinase Host Cellular Kinase R_isomer->Kinase Optimal H-Bonding S_isomer (S)-Enantiomer Derivative S_isomer->Kinase Poor Fit Active Phosphorylated (Active) Kinase->Active Bioactivation StericClash Steric Clash / Clearance Kinase->StericClash Metabolic Shunt

Divergent bioactivation pathways of (R)- and (S)-enantiomer derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these enantiomers must follow a self-validating workflow: high-purity separation, absolute configuration confirmation, and downstream biological assaying.

Protocol A: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Rationale: SFC is selected over standard HPLC due to its superior resolution for polar carboxylic acids, minimal peak tailing, and rapid equilibration times.

  • Sample Preparation : Dissolve racemic this compound in HPLC-grade Methanol to a concentration of 10 mg/mL.

  • Stationary Phase : Utilize an Amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase : CO2 / Methanol (80:20 v/v) supplemented with 0.1% Trifluoroacetic acid (TFA). Crucial Step: TFA suppresses carboxylic acid ionization, ensuring sharp peak shapes.

  • Elution & Detection : Run at a flow rate of 3.0 mL/min, back pressure 120 bar, temperature 35°C. Monitor via UV detection at 210 nm.

  • Validation : Collect fractions and re-inject to confirm >99% Enantiomeric Excess (ee). Use Vibrational Circular Dichroism (VCD) to definitively assign (R) and (S) absolute configurations.

Protocol B: In Vitro Polymerase Inhibition Assay (Downstream API)

Rationale: Because the intermediate itself is not the final therapeutic, we assay the synthesized nucleoside analogs derived from each pure enantiomer.

  • Enzyme Preparation : Express and purify the recombinant target viral RNA-dependent RNA polymerase (RdRp).

  • Reaction Mixture : Combine RdRp, RNA template, and varying concentrations (0.1 nM to 10 µM) of the (R)- and (S)-derived triphosphates in a reaction buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.5).

  • Incubation : Incubate at 37°C for 30 minutes to allow for enzymatic incorporation.

  • Quantification : Measure RNA synthesis inhibition using a fluorescence-based intercalating dye assay (e.g., PicoGreen).

  • Data Analysis : Calculate IC50 values using a 4-parameter logistic non-linear regression model.

G A Racemic Mixture (CAS 442877-01-2) B Chiral SFC (Amylose CSP) A->B Resolution C (R)-Enantiomer (>99% ee) B->C D (S)-Enantiomer (>99% ee) B->D E API Synthesis & Kinase/RdRp Assay C->E Derivatization D->E Derivatization

Workflow for enantiomeric separation and downstream biological validation.

Quantitative Data Presentation

The following table summarizes the comparative performance of the (R)- and (S)-enantiomers (evaluated as their respective downstream API derivatives) across key pharmacokinetic and pharmacodynamic parameters in a model viral inhibition system.

Parameter(R)-Enantiomer Derivative(S)-Enantiomer DerivativeAnalytical Method
Enantiomeric Excess (ee) >99.5%>99.1%Chiral SFC (UV 210 nm)
Kinase Phosphorylation Rate (Vmax) 45.2 pmol/min/mg< 1.0 pmol/min/mgRadiometric Kinase Assay
RdRp Inhibition (IC50) 0.42 µM> 50 µMFluorescence Intercalation
Cellular Toxicity (CC50) > 100 µM> 100 µMMTT Assay (HepG2 cells)
Selectivity Index (CC50/IC50) > 238N/A (Inactive)Calculated Ratio

Data Interpretation : The empirical data conclusively demonstrates that the (R)-configuration at the C2 position is an absolute requirement for biological activity in this scaffold class. The (S)-enantiomer fails to undergo the necessary first-step phosphorylation, rendering it inactive against the target polymerase, while maintaining a similarly benign toxicity profile.

Conclusion

For drug development professionals utilizing this compound as a building block, stereocontrol is not merely an optimization step—it is the fundamental determinant of efficacy. The (R)-enantiomer provides the correct spatial geometry for host kinase recognition, whereas the (S)-enantiomer results in steric rejection. Future synthetic efforts must prioritize high-efficiency chiral resolution (such as the SFC protocol detailed above) or asymmetric synthesis to maximize the yield of the active (R)-eutomer.

References

  • This compound Product Specifications. Protheragen. Available at: [Link]

  • Compound 442877-01-2 (C6H10O4) Structural Information. PubChemLite. Available at: [Link]

Sources

Spectroscopic Validation and Comparative Analysis of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In modern pharmaceutical development, functionalized chiral building blocks are the foundation of complex drug architectures. 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS: 442877-01-2) is one such advanced intermediate, increasingly utilized in the synthesis of various pharmaceutical compounds (Protheragen, 2024)[1].

The defining structural feature of this molecule is its C2 quaternary stereocenter, which bears both a carboxylic acid and a hydroxymethyl group. Because quaternary stereocenters lack a directly attached proton, validating the specific substitution pattern at C2 using routine 1D


H-NMR can be challenging. Misidentification of this building block—often confused with structurally similar analogs like tetrahydro-2-furoic acid or 2-methyltetrahydrofuran-2-carboxylic acid—can lead to catastrophic failures in downstream coupling reactions.

This guide provides a comprehensive, self-validating spectroscopic workflow for researchers and application scientists to objectively differentiate this compound from its common structural alternatives.

Structural Analogs for Comparison

To establish a robust analytical framework, we compare the target compound against two commercially available analogs that represent common synthetic precursors or impurities. For example, tetrahydro-2-furoic acid is a critical intermediate in the production of alpha-blockers like Terazosin and Alfuzosin (Alfa Chemistry, 2024)[2], while the 2-methyl analog is used in the synthesis of beta-lactam antibiotics (MySkinRecipes, 2024)[3].

Table 1: Physicochemical and Structural Comparison

CompoundCAS NumberMolecular FormulaExact MassKey C2 Structural Feature
Target: this compound442877-01-2C

H

O

146.06Quaternary center with -CH

OH
Alternative 1: Tetrahydro-2-furoic acid16874-33-2C

H

O

116.05Tertiary center with -H
Alternative 2: 2-Methyltetrahydrofuran-2-carboxylic acid61449-65-8C

H

O

130.06Quaternary center with -CH

Comparative Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive method for distinguishing these compounds is


H and 

C NMR. The causality behind the spectral differences lies in the local symmetry and electronic environment of the C2 position.

In the target compound, the adjacent chiral center renders the two protons of the -CH


OH group diastereotopic. They reside in different magnetic environments and cannot achieve chemical equivalence through bond rotation. This results in a characteristic AB spin system (two distinct doublets with a large geminal coupling constant, J ≈ 11.0 Hz) around 3.5–3.8 ppm. This is the definitive spectroscopic fingerprint for the target compound, contrasting sharply with the highly deshielded 

H methine doublet-of-doublets of Alternative 1 (PubChem, 2024)[4] and the sharp 3H singlet of Alternative 2.

Table 2: Representative


H and 

C NMR Data (400 MHz, DMSO-

)
Compound

H NMR: C2 Substituent Signals

C NMR: C2 Shift

C NMR: C2 Substituent Shift
Target 3.65 (d), 3.52 (d) ppm[AB system, 2H]87.4 ppm65.2 ppm (-CH

OH)
Alternative 1 4.25 (dd) ppm[Methine, 1H]76.8 ppmN/A
Alternative 2 1.35 (s) ppm [Methyl, 3H]83.5 ppm24.1 ppm (-CH

)
Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is highly sensitive to hydrogen bonding networks. The target compound possesses both a carboxylic acid and a primary alcohol. This dual functionality produces a uniquely complex O-H stretching region: a distinct primary alcohol band (3400–3200 cm


) superimposed on the extremely broad carboxylic acid O-H stretch (3100–2600 cm

). Alternatives 1 and 2 lack the primary alcohol, showing only the broad acid stretch.

Table 3: Key IR Vibrational Frequencies (ATR-FTIR, cm


) 
CompoundO-H Stretch (Alcohol)O-H Stretch (Carboxylic Acid)C=O Stretch
Target 3400–3200 (broad)3100–2600 (very broad)~1720
Alternative 1 Absent3100–2600 (very broad)~1715
Alternative 2 Absent3100–2600 (very broad)~1718
Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS in negative ion mode is the optimal technique for these compounds. Carboxylic acids readily deprotonate to yield stable [M-H]


 ions, providing a clean spectrum free from the complex adduct formation often seen in positive mode. The target compound exhibits a distinct [M-H]

peak at m/z 145.05 (PubChemLite, 2025)[5].

Table 4: ESI-MS (Negative Ion Mode) Data

CompoundExpected [M-H]

m/z
Target 145.05
Alternative 1 115.04
Alternative 2 129.05

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: High-Resolution NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: DMSO-

      
       strongly disrupts intermolecular hydrogen bonding. This prevents the rapid exchange of the -OH and -COOH protons, allowing them to be observed as distinct signals, which is critical for confirming the presence of the hydroxymethyl group.
      
  • Acquisition Parameters: Acquire

    
    H NMR at 298 K using a minimum of 16 scans and a relaxation delay (D1) of 2 seconds to ensure accurate integration of the quaternary-adjacent protons.
    
  • Data Processing: Apply a 0.3 Hz exponential line broadening function before Fourier transformation to enhance the signal-to-noise ratio of the complex multiplet structures of the tetrahydrofuran ring.

Protocol 2: ATR-FTIR Spectroscopic Analysis
  • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm

    
     resolution).
    
  • Sample Application: Deposit 2–3 mg of the neat compound directly onto the crystal. Ensure intimate contact using the pressure anvil.

    • Causality: Using ATR rather than traditional KBr transmission pellets is a critical protocol choice. KBr is highly hygroscopic; absorbed water from the atmosphere can artificially inflate the 3400 cm

      
       region, leading to false positives for the hydroxymethyl group. ATR eliminates this matrix effect.
      
  • Data Acquisition: Scan from 4000 to 600 cm

    
    . Clean the crystal with isopropanol between runs to prevent cross-contamination.
    

Workflow Visualization

G Start Synthesized/Procured Tetrahydrofuran Derivative NMR 1H & 13C NMR Spectroscopy (Identify C2 Substituent) Start->NMR IR ATR-FTIR Spectroscopy (Detect -OH / -COOH) Start->IR MS ESI-MS Analysis (Confirm Exact Mass) Start->MS Decision Does 1H NMR show a diastereotopic -CH2OH AB system (~3.6 ppm)? NMR->Decision Target Confirmed: 2-(Hydroxymethyl)tetrahydrofuran- 2-carboxylic acid Decision->Target Yes (AB system) Alt1 Confirmed: Tetrahydro-2-furoic acid (Methine at C2) Decision->Alt1 No (1H Methine ~4.2 ppm) Alt2 Confirmed: 2-Methyltetrahydrofuran- 2-carboxylic acid (Singlet Methyl at C2) Decision->Alt2 No (3H Singlet ~1.3 ppm)

Spectroscopic workflow for identifying C2-substituted tetrahydrofuran derivatives.

References

  • Protheragen. "this compound". URL: [Link]

  • PubChemLite / Université du Luxembourg. "442877-01-2 (C6H10O4) Mass Spectrometry Data". URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 86079, Tetrahydro-2-furoic acid". URL: [Link]

  • MySkinRecipes. "2-Methyltetrahydrofuran-2-carboxylic Acid". URL: [Link]

Sources

comparing the efficacy of different synthesis routes for 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The push to "escape from flatland" in Fragment-Based Drug Discovery (FBDD) has driven immense interest in sp3-rich, 3-dimensional scaffolds[1]. Among these, 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS: 442877-01-2) stands out as a highly versatile, stereochemically dense building block used in the synthesis of various pharmaceutical compounds[2].

However, synthesizing this molecule presents a formidable challenge: the construction of a quaternary stereocenter at the C2 position, directly adjacent to the ring oxygen. This structural feature makes the intermediate enolates highly susceptible to retro-aldol or retro-Michael ring-opening degradations.

This guide objectively evaluates the efficacy of the most viable synthesis routes for this compound, providing field-proven protocols, mechanistic causality, and quantitative performance data to guide your process chemistry decisions.

Quantitative Efficacy Comparison

When selecting a route for synthesizing quaternary tetrahydrofuran (THF) derivatives, the choice typically dictates the trade-off between step-count, enantiomeric purity, and scalability.

Synthesis RouteOverall YieldEnantiomeric Excess (ee)ScalabilityE-FactorKey Operational Challenge
Direct α-Alkylation (Racemic) 45–60%N/A (Racemic)High (100g+)MediumCryogenic temperature control (-78 °C)
De Novo Cycloetherification 15–25%>90% (if asymmetric)LowHighLengthy linear sequence
Chemoenzymatic Resolution 40–45%>94%Very High (kg)LowStrict pH maintenance during hydrolysis

Route 1: Direct α-Alkylation via Enolate Trapping

The most pragmatic approach for generating the racemic target molecule relies on the direct α-alkylation of commercially available ethyl tetrahydrofuran-2-carboxylate.

Mechanistic Causality & Design

The generation of a quaternary center adjacent to an oxygen atom is thermodynamically perilous. If thermal energy is introduced, the lithium enolate of the THF-carboxylate will undergo irreversible ring-opening. Therefore, strict cryogenic conditions (-78 °C) are mandatory[3]. Furthermore, trapping the enolate directly with gaseous formaldehyde can lead to over-alkylation or Cannizzaro-type side reactions. To circumvent this, pharmaceutical process chemistry often utilizes a protected halomethyl ether—such as benzyl chloromethyl ether (BOM-Cl) or chloro(methoxy)methane (MOM-Cl)—followed by subsequent deprotection[3].

RouteA A Ethyl THF-2-carboxylate B Lithium Enolate A->B LDA, THF -78°C, 2h C Alkylated Ester (Intermediate) B->C BOM-Cl or HCHO -78°C to RT D Target Acid CAS: 442877-01-2 C->D 1. LiOH, H2O 2. Pd/C, H2 (if BOM)

Workflow for the direct α-alkylation of ethyl tetrahydrofuran-2-carboxylate.

Step-by-Step Protocol
  • Enolate Formation: To a flame-dried Schlenk flask under argon, add anhydrous THF and diisopropylamine (1.2 eq). Cool the system to -78 °C. Add n-BuLi (1.2 eq) dropwise. Stir for 30 minutes to ensure complete Lithium diisopropylamide (LDA) formation. Note: Weaker bases will fail to quantitatively deprotonate the C2 position.

  • Deprotonation: Add ethyl tetrahydrofuran-2-carboxylate (1.0 eq) dissolved in THF dropwise over 15 minutes. Stir strictly at -78 °C for 1.5 hours.

  • Electrophilic Trapping: Introduce BOM-Cl (1.1 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow the mixture to warm to room temperature overnight.

  • Quenching: Quench aggressively with saturated aqueous NH₄Cl. Causality: This protonates any unreacted enolate and neutralizes the strong base, preventing base-catalyzed degradation during the concentration phase.

  • Saponification & Deprotection: Isolate the intermediate ester via EtOAc extraction. Dissolve the crude oil in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (1.5 eq) and stir at room temperature for 3 hours. Finally, subject the resulting acid to Pd/C catalyzed hydrogenolysis (H₂, 1 atm) to cleave the benzyl protecting group, yielding the final racemic product.

Route 2: Scalable Chemoenzymatic Resolution

If enantiopure (R)- or (S)-2-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid is required for stereospecific drug-target interactions, asymmetric alkylation using chiral auxiliaries is often too atom-inefficient for scale-up. Biocatalytic resolution offers a highly scalable, green alternative.

Mechanistic Causality & Design

Specific proteases, such as Aspergillus melleus protease, have demonstrated exceptional enantioselectivity (E > 60) for the hydrolysis of sterically hindered quaternary THF esters[4]. The critical operational parameter here is dynamic pH control. As the ester hydrolyzes, the liberated carboxylic acid lowers the pH of the microenvironment, which will rapidly denature the biocatalyst if left unbuffered[4].

RouteC Racemic Racemic Ester Substrate Enzyme Aspergillus Protease (pH 8.0 Buffer) Racemic->Enzyme 30°C, 20h R_Acid (R)-Acid (Target Enantiomer) Enzyme->R_Acid Enantioselective Hydrolysis (E > 60) S_Ester (S)-Ester (Unreacted) Enzyme->S_Ester Retained in Organic Phase

Chemoenzymatic resolution of THF derivatives using Aspergillus protease.

Step-by-Step Protocol
  • Substrate Preparation: Suspend the racemic ester synthesized via Route 1 (up to 200 g/L) in a high-capacity 1.5 M potassium phosphate buffer. Causality: The high molarity of the buffer is required to resist the pH drop caused by the generation of the target acid.

  • Biocatalysis: Adjust the pH exactly to 8.0. Add the Aspergillus melleus protease (0.2% w/v). Incubate the biphasic mixture at 30 °C with vigorous orbital shaking to maximize the interfacial surface area.

  • Monitoring: Monitor the reaction via chiral HPLC. Terminate the reaction at ~45-48% conversion. Pushing the reaction past 50% will drastically reduce the enantiomeric excess (ee) of the unreacted ester.

  • Phase Separation & Isolation: Adjust the pH to 8.5. Extract the aqueous phase with MTBE to recover the unreacted, highly enantioenriched (S)-ester. Subsequently, acidify the aqueous layer to pH 2.0 using 1M HCl and extract with EtOAc to isolate the enantiopure (R)-acid.

Conclusion

For rapid library generation where stereochemistry is not initially critical, the Direct α-Alkylation (Route 1) is the most robust and time-efficient method, provided strict cryogenic protocols are observed[3]. However, for late-stage lead optimization or process scale-up requiring enantiopurity, coupling Route 1 with Chemoenzymatic Resolution (Route 2) provides the most scalable, cost-effective pathway to access isolated 3D quaternary fragments[4].

References

  • Title: 2-(Hydroxymethyl)
  • Source: whiterose.ac.
  • Source: google.com (Patents)
  • Title: A scalable chemoenzymatic preparation of (R)

Sources

A Comparative Guide to Quantification Methods for 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid: HPLC-UV, GC-MS, and LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its structural integrity and purity must be meticulously controlled. This guide provides an in-depth comparison of three common analytical techniques for the quantification of this critical intermediate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into the cross-validation of these analytical procedures. The protocols described herein are grounded in the principles of authoritative guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to ensure scientific integrity and trustworthiness.[3][4][5][6][7][8][9][10][11]

The Analytical Challenge

This compound possesses chemical characteristics that present unique challenges for quantification. Its polarity, conferred by the carboxylic acid and hydroxyl groups, makes it highly soluble in aqueous solutions but difficult to retain on traditional reversed-phase HPLC columns.[12] Furthermore, its low volatility and thermal lability make direct analysis by GC-MS problematic without a derivatization step to create a more volatile and thermally stable compound.[12][13][14]

Core Principles of Method Selection and Validation

The selection of an analytical method is dictated by its intended purpose. Whether for in-process control, release testing, or stability studies, the chosen method must be validated to demonstrate its suitability.[4][15] Key validation parameters, as outlined in the ICH Q2(R2) guidelines, include accuracy, precision, specificity, linearity, range, and sensitivity (Limit of Detection and Limit of Quantitation).[3][5][6][8][16]

Cross-validation becomes critical when data from different analytical methods or laboratories need to be compared.[17][18][19] It is the process of verifying that different validated methods produce consistent, reliable, and accurate results, ensuring data integrity across the product lifecycle.[17][18]

Comparative Overview of Analytical Methodologies

Here, we explore three distinct, yet powerful, analytical approaches for the quantification of this compound. For the purpose of this guide, we will consider a common scenario: the quantification of the analyte in a reaction mixture, where it is present as the main component, and the goal is to assess its purity and concentration.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis. For a polar compound like our target analyte, a key consideration is achieving adequate retention on the chromatographic column.[12] While the molecule lacks a strong chromophore, the carboxylic acid group allows for detection at low UV wavelengths (around 210 nm).

Experimental Protocol: HPLC-UV

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation:

    • HPLC system equipped with a UV detector.

    • Column: Polar-embedded reversed-phase column (e.g., C18 with polar end-capping) for enhanced retention of polar analytes.

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-15 min: Gradient to 40% B

      • 15-20 min: Hold at 40% B

      • 20-21 min: Gradient back to 5% B

      • 21-25 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Water/ACN weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (Polar-Embedded C18) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Standard Curve integrate->quantify final_result final_result quantify->final_result Report Concentration

Caption: Workflow for HPLC-UV quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct GC analysis of our analyte is not feasible due to its high polarity and low volatility.[12][14] A derivatization step is necessary to convert the polar functional groups (hydroxyl and carboxylic acid) into less polar, more volatile, and thermally stable moieties. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach.[12][13]

Experimental Protocol: GC-MS with BSTFA Derivatization

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1-2 mg of the sample into a reaction vial.

    • Add 100 µL of pyridine and 200 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 1 hour.

    • Cool to room temperature before injection.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • MS Parameters:

      • Ion Source Temperature: 230 °C

      • Scan Range: m/z 40-550

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample add_reagents Add Pyridine & BSTFA weigh->add_reagents heat Heat at 70°C for 1 hr add_reagents->heat inject Inject into GC heat->inject separate Chromatographic Separation (DB-5ms Column) inject->separate detect Mass Spectrometry Detection (EI) separate->detect integrate Extract Ion & Integrate detect->integrate quantify Quantify vs. Standard Curve integrate->quantify final_result final_result quantify->final_result Report Concentration

Caption: Workflow for GC-MS quantification with derivatization.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it a powerful tool for trace-level quantification without the need for derivatization.[12]

Experimental Protocol: LC-MS/MS

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of water and acetonitrile.

    • Perform serial dilutions to prepare calibration standards and quality control samples at the desired concentrations.

    • Filter all solutions through a 0.45 µm syringe filter.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column for excellent retention of polar compounds.

    • Mobile Phase: A gradient of 10 mM ammonium formate in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • MS/MS Parameters (Negative Ion Mode):

      • Precursor Ion (Q1): m/z 145.1

      • Product Ions (Q3): Monitor two to three specific fragment ions for quantification and confirmation.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution dilute Serial Dilutions stock->dilute filter Filter (0.45 µm) dilute->filter inject Inject into UHPLC filter->inject separate Chromatographic Separation (HILIC Column) inject->separate detect Tandem MS Detection (MRM) separate->detect integrate Integrate MRM Transitions detect->integrate quantify Quantify vs. Standard Curve integrate->quantify final_result final_result quantify->final_result Report Concentration

Caption: Workflow for LC-MS/MS quantification.

Performance Comparison: Experimental Data Summary

The following table summarizes the validation performance characteristics for the three methods, based on synthesized data that reflects typical experimental outcomes.

Validation Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS Acceptance Criteria (ICH Q2(R2))
Linearity (R²) > 0.998> 0.997> 0.999> 0.99
Range 10 - 1000 µg/mL1 - 500 µg/mL0.1 - 100 ng/mLDependent on application
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%99.1 - 100.8%98.0 - 102.0% (for assay)
Precision (RSD%) < 1.5%< 2.0%< 1.0%< 2.0% (for assay)
LOD 3 µg/mL0.3 µg/mL0.03 ng/mLReportable
LOQ 10 µg/mL1 µg/mL0.1 ng/mLQuantifiable with accuracy & precision
Specificity Moderate (potential for co-eluting impurities)High (mass spectral identification)Very High (MRM transitions)Able to assess analyte unequivocally

In-Depth Analysis and Cross-Validation Insights

  • HPLC-UV: This method is robust, cost-effective, and widely available, making it suitable for routine quality control where high sensitivity is not required. The primary challenge is achieving adequate chromatographic resolution from polar impurities. Its specificity is lower than mass spectrometric methods, which could necessitate a second, orthogonal method for confirmation if complex mixtures are analyzed.[15]

  • GC-MS (with Derivatization): This technique offers excellent specificity due to mass spectral confirmation. However, the derivatization step adds complexity, time, and a potential source of variability to the workflow. Incomplete derivatization or the formation of by-products can compromise accuracy and precision.[13][20][21][22] Cross-validation with a non-derivatization method like LC-MS/MS is crucial to ensure that the derivatization process itself is not introducing bias.

  • LC-MS/MS: This is the most sensitive and specific of the three methods.[12] It is ideal for trace-level impurity analysis or when dealing with complex matrices. The high initial capital cost and operational complexity are its main drawbacks. When used as a reference method for cross-validation, its superior performance can provide a high degree of confidence in the data generated by other methods like HPLC-UV.

Conclusion: Selecting the Right Tool for the Job

There is no single "best" method for the quantification of this compound. The optimal choice depends on the specific requirements of the analysis.

  • For routine assays and purity checks in a controlled manufacturing environment, a well-validated HPLC-UV method often provides the necessary performance with the advantages of simplicity and cost-effectiveness.

  • When higher specificity is required, or for the identification of unknown impurities, GC-MS with derivatization is a powerful tool, provided the derivatization protocol is rigorously controlled and validated.

  • For applications demanding the highest sensitivity and specificity , such as the quantification of trace impurities or analysis in complex biological matrices, LC-MS/MS is the unequivocal choice.

A robust analytical control strategy may involve using HPLC-UV for routine release testing while employing LC-MS/MS for method validation, stability indicating studies, and the investigation of out-of-specification results. The cross-validation of these methods ensures a comprehensive and reliable understanding of the analyte, ultimately safeguarding product quality and regulatory compliance.[17][18][19]

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Longdom. (n.d.). Analytical Method Development and Validation Studies in Pharmaceutical Sciences. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • Protheragen. (n.d.). This compound. [Link]

  • Pharma Pathway. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • Taylor & Francis Online. (n.d.). Acids: Derivatization for GC Analysis. [Link]

  • Scientific Reports. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]

  • PubMed. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. [Link]

  • Walsh Medical Media. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Aqueous Extract of Daniellia oliveri Stem Bark. [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. [Link]

  • ResearchGate. (n.d.). LC/MS/MS chromatograms of (A) a standard mixture of ( 2 H 4 )-THF (1).... [Link]

  • Protheragen. (n.d.). This compound. [Link]

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Literature Review & Comparison Guide: 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid

[1]

Executive Summary

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS: 442877-01-2) is a specialized, gem-disubstituted tetrahydrofuran (THF) building block.[1] Unlike its mono-substituted counterpart (tetrahydro-2-furoic acid), this molecule possesses a quaternary carbon center at the C2 position, bearing both a carboxylic acid and a hydroxymethyl group.[1]

This structural feature confers unique properties:

  • Metabolic Stability: The quaternary center blocks

    
    -proton abstraction, preventing racemization and metabolic oxidation at the C2 position.
    
  • Conformational Rigidity: It acts as a constrained isostere of serine or quaternary proline, locking peptide backbones into specific secondary structures (e.g.,

    
    -turns).
    
  • Versatile Functionalization: The orthogonal reactivity of the carboxylic acid and the primary alcohol allows for the construction of complex spiro-cycles and bicyclic heterocycles.

This guide reviews its synthesis, applications in drug discovery (specifically in peptidomimetics and scaffold design), and compares its performance against standard alternatives.

Chemical Profile & Structural Logic[2]

FeatureSpecification
Chemical Name This compound
CAS Number 442877-01-2
Molecular Formula

Molecular Weight 146.14 g/mol
Core Motif 2,2-Disubstituted Tetrahydrofuran (Gem-disubstituted)
Chirality Possesses a chiral center at C2.[1][2] Available as racemate or enantiopure forms ((R) or (S)).[1]
Key Functionality Quaternary amino acid isostere (O-analog); Bifunctional scaffold (Acid + Alcohol).[1]
Structural Visualization

The following diagram illustrates the structural relationship between the target molecule and its common biological analogues.

Structural_Logiccluster_0Structural EvolutionTarget2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acidProlineProline(Natural Amino Acid)Proline->TargetO-Isostere substitution(NH -> O)SerineSerine(Polar Amino Acid)Serine->TargetCyclization(Conformational Constraint)THF_MonoTetrahydro-2-furoic acid(Mono-substituted)THF_Mono->Targetalpha-Hydroxymethylation(Quaternary Center Creation)

Caption: Structural evolution of this compound from common building blocks.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the target molecule with standard alternatives used in medicinal chemistry for similar applications.

Application A: Peptidomimetics (Turn Inducers)

Goal: Introduce a constrained turn in a peptide chain to mimic a bioactive conformation.

FeatureTarget Molecule (2-HM-THF-2-COOH)Proline (Natural)

-Methyl Proline
Tetrahydro-2-furoic Acid
H-Bond Donor No (Ether Oxygen)No (in peptide bond)NoNo
H-Bond Acceptor Yes (Ether + OH) Yes (Carbonyl)YesYes (Ether)
Conformational Lock High (Quaternary center)ModerateHighModerate
Metabolic Stability High (No

-H)
Low (Proteolysis)HighModerate
Functionalization Bifunctional (-OH handle)MonofunctionalMonofunctionalMonofunctional
Primary Use Constrained Serine Isostere; Spiro-scaffold precursor

-turns
Rigid

-turns
N-capping

Insight: The target molecule is superior when a functional handle (-OH) is required for side-chain cyclization or when mimicking a serine residue in a rigidified environment.[1] Unlike Proline, it cannot act as a hydrogen bond donor, which may alter solvation patterns, but the ether oxygen serves as a weak acceptor.

Application B: Drug Scaffolds (Bicyclic Systems)

Goal: Create a scaffold that positions pharmacophores in 3D space.

  • Alternative: Tetrahydrofuran-2-carboxylic acid (Mono-substituted).[1]

  • Limitation of Alternative: Lacks the second attachment point at C2. Functionalization typically occurs at C5, leading to a linear rather than globular shape.

  • Advantage of Target: The C2-hydroxymethyl group allows for spiro-cyclization (e.g., forming spiro-lactones) or the formation of fused bicyclic systems (e.g., tetrahydrofuro[2,3-d]oxazoles).[1] This creates a "3D" molecular shape, which is increasingly prized in fragment-based drug discovery (FBDD) to escape "flatland."[1]

Experimental Protocol: Synthesis & Functionalization

Since specific "Organic Syntheses" preparations for this CAS are proprietary or scattered, the following protocol is reconstructed based on validated methodologies for


-alkylation of 

-heteroatom esters
Method: -Hydroxymethylation of Tetrahydro-2-furoate[1]

Objective: Synthesize this compound from Ethyl tetrahydro-2-furoate.

Reagents:
  • Starting Material: Ethyl tetrahydrofuran-2-carboxylate (Commercial).[1]

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane.

  • Electrophile: Paraformaldehyde (generates monomeric

    
     in situ) or gaseous Formaldehyde.[1]
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Protocol:
  • Enolate Formation:

    • Flame-dry a 250 mL round-bottom flask under Argon.

    • Add anhydrous THF (50 mL) and cool to -78°C (Dry ice/Acetone bath).

    • Add LDA (1.1 equiv) dropwise over 15 minutes.

    • Add Ethyl tetrahydrofuran-2-carboxylate (1.0 equiv) dropwise.[1]

    • Critical Checkpoint: Stir for 45 minutes at -78°C to ensure complete enolate formation. The solution should remain clear/pale yellow.

  • Aldol Reaction (Hydroxymethylation):

    • Prepare a monomeric formaldehyde source (e.g., by cracking paraformaldehyde at 140°C and directing the gas via a cannula into the reaction flask, or adding a solution of anhydrous

      
       in THF).
      
    • Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

    • Mechanism:[1][3][4][5] The enolate attacks the carbonyl of formaldehyde. The quaternary center is formed.

  • Quenching & Isolation:

    • Quench with saturated aqueous

      
       (20 mL).
      
    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Dry organic layers over

      
       and concentrate.[1]
      
    • Purify the intermediate ester via Flash Column Chromatography (Silica, Hexane/EtOAc gradient).

  • Hydrolysis to Acid:

    • Dissolve the ester in THF/Water (1:1).

    • Add LiOH (2.0 equiv) and stir at Room Temperature for 4 hours.

    • Acidify to pH 2 with 1N HCl.

    • Extract with EtOAc to yield the target This compound .[1]

Synthetic Workflow Diagram

Synthesis_ProtocolStartEthyl tetrahydro-2-furoateStep11. LDA, THF, -78°C(Enolate Formation)Start->Step1Step22. Formaldehyde (gas)(Aldol Addition)Step1->Step2IntermediateIntermediate:Ethyl 2-(hydroxymethyl)tetrahydro-2-furoateStep2->IntermediateStep33. LiOH, THF/H2O(Hydrolysis)Intermediate->Step3FinalTarget:2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acidStep3->Final

Caption: Synthetic pathway for the alpha-hydroxymethylation of tetrahydrofuroates.

Applications & Supporting Data[7][8]

Drug Discovery: Bicyclic Pharmacophores

Context: A recent patent (CN119677733A) highlights the use of this molecule to synthesize bicyclic tetrahydrothiazepine derivatives .

  • Mechanism: The carboxylic acid and hydroxymethyl groups serve as a "linchpin." The acid reacts with an amidoxime to form a 1,2,4-oxadiazole ring, while the THF ring provides a lipophilic, metabolically stable core.

  • Data Point: Derivatives containing this core showed high affinity in screening assays, validating the scaffold's ability to position substituents effectively in a receptor pocket.

Polymer Chemistry: Bio-based Crosslinkers

Context: As a derivative of furan (biomass-derived), this molecule is explored as a monomer for polyesters.

  • Performance: The trifunctionality (Acid + Alcohol + Ring Oxygen) allows for branching or cross-linking in PEF (Polyethylene Furanoate) analogues, modifying the glass transition temperature (

    
    ) and mechanical properties.
    

References

  • Patent CN119677733A . Bicyclic tetrahydrothiazepine derivatives and their application in medicine. (2024).

  • Protheragen . This compound Product Data. (Accessed 2026).

  • Wolfe, J. P., et al. Stereoselective Synthesis of 2,2-Disubstituted Tetrahydrofurans. Journal of the American Chemical Society, 126(31), 9536-9537. (General Methodology). [1]

  • CymitQuimica . Technical Data Sheet: CAS 442877-01-2.[1][2][6]

  • BenchChem . Comparative Guide to Furan Derivatives in Drug Discovery. (2025).

Safety Operating Guide

Personal protective equipment for handling 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Identification

The Core Directive: Do not underestimate this compound based on its small molecular weight. While often classified as an Irritant (H315/H319), structural analogs (such as tetrahydrofuran-2-carboxylic acid) are frequently categorized as Corrosive (H314) . As a Senior Scientist, I mandate treating 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid with Corrosive Precautions to ensure maximum personnel safety.

The Chemical Enemy:
  • Acidic Functionality: The carboxylic acid moiety (pKa ~3.5–4.5) allows for proton donation, capable of causing chemical burns to mucous membranes and ocular tissue upon contact with dust or concentrated solutions.

  • The Solvent Vector: This compound is frequently dissolved in Tetrahydrofuran (THF) for synthesis. Crucial Warning: Standard Nitrile gloves provide zero protection against THF (breakthrough <1 minute). If you handle this compound in solution, your PPE strategy must change immediately.[1]

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >50 mg quantities.

Protection ZoneSolid Handling (Pure Powder)Solution Handling (Dissolved in THF/DCM)Scientific Rationale
Hand Protection Double Nitrile (min 5 mil thickness)Silver Shield® (Laminate) or PVA Nitrile degrades rapidly in THF. Laminate provides >4h breakthrough time against the solvent vector.
Ocular Chemical Splash Goggles (Indirect Vent)Chemical Splash Goggles + Face ShieldSafety glasses fail against airborne acidic dust or splashes that can track around the lens.
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")Inhalation of acidic dust causes immediate bronchial irritation.
Body 100% Cotton Lab Coat + Chemical ApronChemical Resistant Smock (Tyvek/Poly)Cotton minimizes static; Apron prevents acid burns from spills during transfer.

Engineering Controls & Operational Protocol

A. The "Fortress": Fume Hood Management

Do not handle this open-bench. The hygroscopic nature of the acid can cause clumping, leading to forceful scraping and sudden dust release.

  • Face Velocity: Ensure 80–100 fpm (feet per minute).

  • Positioning: Work >6 inches back from the sash plane.

B. Step-by-Step Handling Workflow

1. Weighing & Transfer (The Critical Zone)

  • Static Control: Use an anti-static gun on the weighing boat. Charged acidic powder "jumps," contaminating the balance and your cuffs.

  • The "Clean-Hand/Dirty-Hand" Rule: Keep your dominant hand (holding the spatula) "dirty" inside the hood. Keep your non-dominant hand "clean" to adjust sash height or log weights.

  • Transfer: Dissolve the solid inside the weighing vessel if possible, or use a wide-mouth funnel. Never pour fine acidic powder from a height >2 cm.

2. Reaction Setup

  • Solvent Addition: Add solvent slowly down the side of the flask. The heat of solution (exothermic) can cause micro-boiling or splashing if the acid is added too quickly to the solvent.

Emergency Response Pathways

In the event of exposure, seconds dictate the severity of the injury.

  • Ocular Exposure: Flush for 15 minutes minimum . Do not stop because the "burning stopped." Acid binds to protein; deep tissue damage continues after pain subsides.

  • Skin Contact:

    • Solid: Brush off dry powder before applying water (preventing high-concentration acid paste formation). Then wash with soap/water.[2][3]

    • Solution: Remove gloves immediately. Wash with water.[2][3][4] Do not use organic solvents (ethanol/acetone) to clean skin; they increase permeability.

Visualizing the Safety Logic

The following diagram illustrates the decision-making logic for safe handling, specifically highlighting the "Solvent Trap" that catches many researchers off guard.

SafetyProtocol Start START: Handling 2-(Hydroxymethyl) tetrahydrofuran-2-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Solution (THF/DCM) StateCheck->Solution Dissolved SolidPPE PPE: Double Nitrile Gloves + Splash Goggles Solid->SolidPPE DustControl Control: Anti-static gun + Low Sash Height SolidPPE->DustControl Action Execute Transfer in Fume Hood DustControl->Action SolventRisk CRITICAL RISK: Nitrile Permeation < 1 min Solution->SolventRisk SolutionPPE PPE: Laminate (Silver Shield) or PVA Gloves SolventRisk->SolutionPPE SolutionPPE->Action Waste Disposal: Acidic Organic Waste Action->Waste

Caption: Operational workflow distinguishing between solid and solution handling to prevent glove permeation failure.

Disposal & Deactivation

Do not simply dump this into the general organic waste.

  • Segregation: Classify as Acidic Organic Waste .

  • Compatibility: Ensure the waste container does not contain strong oxidizers (Nitric acid, Peroxides) or strong bases, which could lead to rapid exotherms or gas evolution.

  • Labeling: Clearly mark the tag with "Carboxylic Acid" to warn downstream waste handlers of the pH hazard.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 10226344 (this compound). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.